Potassium tetranitroplatinate(II)
Description
The exact mass of the compound Potassium tetranitroplatinate(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium tetranitroplatinate(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium tetranitroplatinate(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dipotassium;platinum;tetranitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.Pt/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSJMIBMVYZABW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N4O8Pt-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Potassium tetranitroplatinate(II) | |
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CAS No. |
13815-39-9 | |
| Record name | Platinate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrakis(nitrito-N)platinate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure and Bonding of K₂[Pt(NO₂)₄]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄], is a significant inorganic complex featuring a square planar platinum(II) center. While its chemical properties are utilized in various synthetic applications, a definitive, publicly available single-crystal X-ray diffraction study detailing its complete crystal structure remains elusive in the common crystallographic databases. This guide synthesizes the available structural information from related compounds and theoretical considerations to provide a comprehensive understanding of its anticipated crystal structure and bonding. We will explore the coordination environment of the platinum center, the nature of the platinum-ligand bonds, and the expected packing of the ions in the solid state. This document also outlines the general experimental protocols for the synthesis and crystallographic analysis of such complexes, providing a framework for future definitive studies.
Introduction
Platinum complexes are at the forefront of medicinal inorganic chemistry and materials science. The square planar d⁸ configuration of platinum(II) ions, as anticipated in K₂[Pt(NO₂)₄], is of fundamental interest for understanding ligand field effects, reaction mechanisms, and solid-state properties. The nitro ligand (NO₂⁻) can coordinate through either the nitrogen or an oxygen atom, leading to nitro or nitrito isomers, respectively. In the case of [Pt(NO₂)₄]²⁻, bonding is established to occur through the nitrogen atoms, forming a tetranitroplatinate(II) complex. A detailed understanding of the three-dimensional arrangement of the [Pt(NO₂)₄]²⁻ anions and K⁺ cations in the crystal lattice is crucial for rationalizing its physical and chemical properties.
While a complete crystallographic information file (CIF) for anhydrous K₂[Pt(NO₂)₄] is not readily found in open-access crystallographic databases, extensive data exists for the analogous palladium complex, K₂[Pd(NO₂)₄]·2H₂O, and for a mixed-crystal, K₂[Pd₀.₅Pt₀.₅(NO₂)₄]. This information, combined with spectroscopic data and theoretical models, allows for a robust prediction of the structural parameters of K₂[Pt(NO₂)₄].
Predicted Crystal Structure and Bonding
Based on the analysis of analogous structures, the crystal structure of K₂[Pt(NO₂)₄] is expected to consist of discrete K⁺ cations and [Pt(NO₂)₄]²⁻ complex anions.
The [Pt(NO₂)₄]²⁻ Anion: A Square Planar Geometry
The central platinum(II) ion in the [Pt(NO₂)₄]²⁻ anion is predicted to exhibit a square planar coordination geometry. This is a common arrangement for d⁸ metal ions like Pt(II) due to the significant ligand field stabilization energy. The four nitrite (B80452) ligands are expected to coordinate to the platinum center through their nitrogen atoms.
Table 1: Predicted Bond Parameters for the [Pt(NO₂)₄]²⁻ Anion
| Parameter | Predicted Value Range | Basis for Prediction |
| Pt-N Bond Length | 2.00 - 2.06 Å | Comparison with K₂[Pd₀.₅Pt₀.₅(NO₂)₄] and other Pt(II)-NO₂ complexes. |
| N-Pt-N Bond Angle | ~90° and ~180° | Ideal square planar geometry. Deviations are expected due to steric interactions of the nitro groups. |
| O-N-O Bond Angle | 115 - 125° | Typical for coordinated nitrite ligands. |
| N-O Bond Length | 1.20 - 1.25 Å | Typical for coordinated nitrite ligands. |
The Pt-N bonds are covalent in nature, arising from the overlap of the nitrogen lone pair orbitals with the dsp² hybrid orbitals of the platinum(II) center. The planarity of the [Pt(NO₂)₄]²⁻ unit is a key structural feature.
Role of Potassium Cations and Crystal Packing
The K⁺ cations are expected to be located in the interstitial spaces of the crystal lattice, providing charge balance. The electrostatic interactions between the K⁺ ions and the [Pt(NO₂)₄]²⁻ anions will govern the overall crystal packing. The coordination environment of the potassium ions will likely involve oxygen atoms from the nitro ligands of neighboring complex anions. The precise packing arrangement will determine the unit cell dimensions and space group of the crystal.
Experimental Protocols
To definitively determine the crystal structure of K₂[Pt(NO₂)₄], single-crystal X-ray diffraction is the required experimental technique. The following sections outline the general procedures for the synthesis of the compound and its analysis.
Synthesis of K₂[Pt(NO₂)₄] Single Crystals
A common method for the synthesis of potassium tetranitroplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of potassium nitrite (KNO₂).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium nitrite (KNO₂)
-
Distilled water
Procedure:
-
Dissolve K₂[PtCl₄] in a minimum amount of hot distilled water.
-
Prepare a concentrated aqueous solution of KNO₂.
-
Add the KNO₂ solution in excess to the hot K₂[PtCl₄] solution with constant stirring. The color of the solution should change, indicating the formation of the tetranitro complex.
-
The reaction mixture is typically heated for a period to ensure complete reaction.
-
Slow cooling of the resulting solution is crucial for the growth of single crystals suitable for X-ray diffraction. This can be achieved by allowing the solution to stand at room temperature, followed by refrigeration.
-
The resulting crystals are then isolated by filtration, washed with a small amount of cold water and ethanol, and dried.
Single-Crystal X-ray Diffraction Analysis
Methodology:
-
A suitable single crystal of K₂[Pt(NO₂)₄] is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it.
-
The diffraction pattern, consisting of a series of reflections at different angles, is collected using a detector.
-
The collected data is then processed to determine the unit cell parameters and the space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to determine the positions of the platinum and potassium atoms.
-
Subsequent refinement of the structural model using least-squares methods allows for the precise determination of the positions of all atoms, as well as their thermal displacement parameters.
Visualizations
The following diagrams illustrate the expected coordination and bonding within the K₂[Pt(NO₂)₄] crystal structure.
Caption: Predicted square planar coordination of the platinum(II) ion.
Caption: Orbital overlap leading to Pt-N sigma bonds.
Conclusion
While a definitive crystal structure of anhydrous K₂[Pt(NO₂)₄] awaits publication, a comprehensive picture of its structural and bonding characteristics can be assembled from related crystallographic data and fundamental principles of coordination chemistry. The [Pt(NO₂)₄]²⁻ anion is confidently predicted to adopt a square planar geometry with Pt-N bonds. The overall solid-state structure will be determined by the efficient packing of these anions with potassium cations. The experimental protocols outlined in this guide provide a clear pathway for researchers to obtain single crystals and perform the necessary X-ray diffraction analysis to elucidate the precise atomic arrangement in this important platinum complex. Such a study would be a valuable contribution to the fields of inorganic chemistry and materials science.
In-Depth Technical Guide to the Physical Characteristics of Potassium Tetranitroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]), a key inorganic precursor in the synthesis of platinum-based compounds. This document consolidates available data on its molecular structure, appearance, solubility, and thermal properties, and outlines a standard protocol for its synthesis.
Core Physical and Chemical Properties
Potassium tetranitroplatinate(II) is a coordination complex featuring a central platinum(II) ion surrounded by four nitrite (B80452) ligands. The compound's properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | K₂[Pt(NO₂)₄] | [1][2][3] |
| Molecular Weight | 457.30 g/mol | [1][2][3] |
| Appearance | White to yellowish crystalline solid | [1][4] |
| Solubility | Slightly soluble in water | [3] |
| Melting Point | Decomposes upon heating | |
| Crystal Structure | Data not fully available in cited literature | [5] |
The appearance of potassium tetranitroplatinate(II) is reported with some variability in the literature, described as a white, colorless, or bright yellow crystalline solid.[1][3][4] This variation may be attributable to minor impurities or differences in crystal size and packing.
Experimental Protocols
Synthesis of Potassium Tetranitroplatinate(II)
The synthesis of potassium tetranitroplatinate(II) is typically achieved through the displacement of chloride ligands from potassium tetrachloroplatinate(II) by nitrite ions in an aqueous solution.[6]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium nitrite (KNO₂)
-
Distilled water
Procedure:
-
Dissolution of Starting Material: A solution of potassium tetrachloroplatinate(II) is prepared by dissolving a known quantity in distilled water.
-
Addition of Nitrite Source: A stoichiometric excess of potassium nitrite solution is slowly added to the potassium tetrachloroplatinate(II) solution with continuous stirring. The excess nitrite ensures the complete substitution of all four chloride ligands.
-
Reaction Conditions: The reaction mixture is typically heated gently to facilitate the ligand exchange. The progress of the reaction can be monitored by a color change in the solution.
-
Crystallization and Isolation: Upon completion of the reaction, the solution is allowed to cool slowly to promote the crystallization of potassium tetranitroplatinate(II). The resulting crystals are then isolated by filtration.
-
Washing and Drying: The isolated product is washed with a small amount of cold distilled water to remove any unreacted starting materials and byproducts, followed by drying in a desiccator.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of potassium tetranitroplatinate(II).
Caption: Workflow for the synthesis of K₂[Pt(NO₂)₄].
References
- 1. Potassium tetranitroplatinate(II) | K2N4O8Pt-2 | CID 16211695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium tetranitroplatinate(II) 98 13815-39-9 [sigmaaldrich.com]
- 3. pgmschem.com [pgmschem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Geometry of the Tetranitroplatinate(II) Anion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of the tetranitroplatinate(II) anion, [Pt(NO₂)₄]²⁻. Due to the limited availability of publicly accessible, detailed crystallographic studies for potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]), this guide leverages data from isostructural and analogous palladium and mixed platinum-palladium complexes to provide a robust model of the anion's geometry. The methodologies for synthesis and structural determination are based on established protocols for similar square planar platinum(II) complexes.
Molecular Geometry and Structure
The tetranitroplatinate(II) anion features a central platinum(II) ion coordinated to four nitrite (B80452) (NO₂) ligands. The d⁸ electron configuration of Pt(II) strongly favors a square planar coordination geometry, which minimizes ligand-ligand repulsion and is characteristic of many platinum(II) complexes. In this arrangement, the platinum atom lies at the center of a square, with the four nitrogen atoms of the nitro ligands occupying the corners. The nitro groups are N-bonded to the platinum center.
Quantitative Geometric Data (Based on Analogous Structures)
The following table summarizes the key bond lengths and angles for the tetranitroplatinate(II) anion, with data derived from the crystallographic analysis of K₂[Pd(NO₂)₄]·2H₂O.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths | ||||
| M-N | Pt/Pd | N | 2.028 - 2.052 Å | |
| N-O | N | O | Typically ~1.25 Å | |
| Bond Angles | ||||
| N-M-N (cis) | N | Pt/Pd | N | ~91.2° |
| N-M-N (trans) | N | Pt/Pd | N | ~180° |
| O-N-O | O | N | O | Typically ~115-120° |
| M-N-O | Pt/Pd | N | O | Typically ~120° |
Note: N-O and O-N-O parameters are typical values for coordinated nitro ligands and are included for completeness.
Experimental Protocols
The synthesis and structural analysis of the tetranitroplatinate(II) anion typically involve the preparation of a suitable salt, such as K₂[Pt(NO₂)₄], followed by single-crystal X-ray diffraction.
Synthesis of Potassium Tetranitroplatinate(II)
A common method for the synthesis of potassium tetranitroplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of a nitrite salt, such as potassium nitrite (KNO₂), in an aqueous solution.
Detailed Methodology:
-
Preparation of Reactants: A solution of potassium tetrachloroplatinate(II) is prepared by dissolving a known quantity in deionized water. A separate, concentrated solution of potassium nitrite is also prepared.
-
Reaction: The potassium nitrite solution is added dropwise to the stirred solution of potassium tetrachloroplatinate(II) at room temperature. A significant excess of potassium nitrite is used to ensure the complete substitution of the chloride ligands. The reaction mixture is typically stirred for several hours to facilitate the reaction.
-
Crystallization: The resulting solution is slowly evaporated at room temperature. Single crystals of potassium tetranitroplatinate(II) suitable for X-ray diffraction can be obtained through this process. The growth of high-quality single crystals may be facilitated by techniques such as seeding the solution with a small crystal or by slow cooling of a saturated solution.
-
Isolation and Purification: The crystals are isolated by filtration, washed with a small amount of cold water to remove any unreacted starting materials, and then washed with a solvent in which the product is insoluble, such as ethanol (B145695) or ether, before being dried under vacuum.
Single-Crystal X-ray Diffraction Analysis
The precise molecular geometry of the tetranitroplatinate(II) anion is determined by single-crystal X-ray diffraction.
Detailed Methodology:
-
Crystal Mounting: A suitable single crystal of K₂[Pt(NO₂)₄] is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and improve the quality of the diffraction data. A monochromatic X-ray source (e.g., Mo Kα radiation) is used.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.
-
Data Analysis: The refined crystal structure provides the precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.
Visualization of Experimental Workflow
The logical flow from the synthesis of the platinum complex to the final determination of its molecular geometry is illustrated in the following diagram.
Caption: Experimental workflow for determining the molecular geometry of the tetranitroplatinate(II) anion.
Solubility of Potassium Tetranitroplatinate(II) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)]) is a key intermediate in the synthesis of various platinum-containing compounds, including active pharmaceutical ingredients. Understanding its solubility in organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide addresses the solubility of potassium tetranitroplatinate(II) in organic media. A review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data. While sources consistently state the compound is soluble in organic or non-aqueous solvents, precise measurements are not documented.[1][2][3][4] In light of this data gap, this document provides a comprehensive, generalized experimental protocol for determining the solubility of coordination complexes like potassium tetranitroplatinate(II) in organic solvents. The methodologies described herein, including gravimetric and spectroscopic approaches, are standard and reliable for generating the necessary data for research and development.
Qualitative Solubility Profile
Potassium tetranitroplatinate(II) is consistently described in chemical literature and supplier documentation as a white to off-white powder.[2] While it is noted to be slightly soluble in water, its solubility in organic solvents is stated in qualitative terms. Multiple sources indicate that potassium tetranitroplatinate(II) is "soluble in organic or non-aqueous solvent".[1][2][3][4] However, these sources do not provide quantitative data, such as grams of solute per 100 mL of solvent, or specify the organic solvents in which it is soluble. This lack of specific data necessitates experimental determination for any practical application requiring precise solubility information.
Data Presentation: A Template for Experimental Results
Given the absence of published quantitative data, researchers will need to determine the solubility of potassium tetranitroplatinate(II) experimentally. The following table provides a structured format for recording and comparing such data.
| Organic Solvent | Temperature (°C) | Method of Determination | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |||
| e.g., Acetone | e.g., 25 | e.g., UV-Vis Spec. | |||
| e.g., DMF | e.g., 25 | e.g., Gravimetric | |||
| e.g., DMSO | e.g., 25 | e.g., UV-Vis Spec. |
Experimental Protocols for Solubility Determination
Two common and effective methods for determining the solubility of a solid compound in a liquid solvent are the gravimetric method and the spectroscopic method.
This method relies on the direct measurement of mass to determine the concentration of a solute in a saturated solution.
Materials and Equipment:
-
Potassium tetranitroplatinate(II)
-
Selected organic solvent(s)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Temperature probe
-
Syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of potassium tetranitroplatinate(II) to a known volume or mass of the chosen organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the flask in a thermostatic shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration is stable.
-
-
Sample Collection:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed. For accuracy, use a syringe fitted with a solvent-compatible filter to draw the sample.
-
-
Solvent Evaporation:
-
Transfer the collected aliquot into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent using a gentle stream of nitrogen or by placing it in a drying oven at a temperature that will not cause decomposition of the solute.
-
-
Mass Determination:
-
Once the solvent is fully evaporated, place the dish in a vacuum desiccator to cool to room temperature and remove any residual solvent.
-
Weigh the dish containing the dry solute.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final constant mass.
-
The solubility can then be expressed in g/100 mL or other desired units.
-
This method is suitable if the compound has a chromophore that absorbs in the UV-Visible range and is particularly useful for determining low solubilities.
Materials and Equipment:
-
All materials from the gravimetric method.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of potassium tetranitroplatinate(II) in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Follow step 1 as described in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Measurement:
-
Withdraw a filtered aliquot of the saturated solution as described in the gravimetric method.
-
It is likely necessary to dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.
Caption: Workflow for solubility determination.
References
Thermal stability and decomposition of K2[Pt(NO2)4]
In-depth Technical Guide on the Thermal Stability and Decomposition of K₂[Pt(NO₂)₄]
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide aims to provide a comprehensive overview of the thermal properties of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]). Due to the limited availability of specific experimental data in the public domain, this document will outline the necessary experimental framework and expected data presentation for a complete analysis.
Introduction
Potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄], is a complex salt of platinum that holds potential in various chemical syntheses and as a precursor for catalytic materials. Understanding its thermal stability and decomposition pathway is crucial for its application in processes that involve elevated temperatures, such as the preparation of platinum-based catalysts or nanomaterials. The thermal decomposition process involves the breakdown of the compound into simpler, volatile, and solid products, the nature of which provides insight into the compound's structure and reactivity.
A thorough investigation of the thermal behavior of K₂[Pt(NO₂)₄] would typically involve techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes, transition temperatures, and the energetics of the decomposition process.
Data Presentation: A Framework for Analysis
A comprehensive study on the thermal decomposition of K₂[Pt(NO₂)₄] would yield quantitative data that can be summarized for comparative analysis. The following tables present a template for how such data should be structured.
Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of K₂[Pt(NO₂)₄]
| Decomposition Step | Temperature Range (°C) | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Theoretical) | Proposed Lost Species |
| Step 1 | Data not available | Data not available | Data not available | Data not available | Data not available | e.g., NO₂, NO |
| Step 2 | Data not available | Data not available | Data not available | Data not available | Data not available | e.g., O₂ |
| Final Residue | > Data not available | - | - | Data not available | Data not available | e.g., Pt, K₂O |
Table 2: Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) Data for K₂[Pt(NO₂)₄]
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Event Type (Endothermic/Exothermic) |
| Phase Transition | Data not available | Data not available | Data not available | Data not available |
| Decomposition | Data not available | Data not available | Data not available | Data not available |
| Melting | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols: A Methodological Blueprint
Detailed experimental methodologies are critical for the reproducibility and validation of scientific findings. The following outlines the standard protocols that would be employed to study the thermal decomposition of K₂[Pt(NO₂)₄].
Synthesis of K₂[Pt(NO₂)₄]
A standard synthesis protocol would first be required to obtain the pure compound. This typically involves the reaction of a suitable platinum(II) precursor, such as K₂[PtCl₄], with an excess of a nitrite (B80452) salt, like potassium nitrite (KNO₂), in an aqueous solution. The resulting product would be isolated by crystallization and its purity confirmed by analytical techniques such as elemental analysis and infrared (IR) spectroscopy.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: Typically 5-10 mg of finely ground K₂[Pt(NO₂)₄].
-
Crucible: An inert crucible, such as alumina (B75360) or platinum.
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study the intrinsic decomposition and an oxidizing atmosphere (e.g., air or oxygen at a similar flow rate) to investigate oxidative effects.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: From ambient temperature to approximately 1000 °C to ensure complete decomposition.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated DTA or DSC instrument.
-
Sample Mass: Typically 2-5 mg of the sample.
-
Crucible: Aluminum or platinum crucibles, often hermetically sealed to contain any evolved gases during initial decomposition stages.
-
Reference: An empty, inert crucible.
-
Atmosphere: Similar to TGA, both inert and oxidizing atmospheres should be used.
-
Heating Rate: A heating rate consistent with the TGA experiments (e.g., 10 °C/min) to allow for direct correlation of thermal events.
-
Temperature Range: Similar to the TGA range.
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, the TGA instrument would be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved at each stage of decomposition.
Mandatory Visualizations: Illustrating the Process
Visual diagrams are essential for conveying complex information concisely. Below are examples of diagrams that would be generated based on the experimental data.
Caption: Experimental workflow for the synthesis and thermal analysis of K₂[Pt(NO₂)₄].
A hypothetical decomposition pathway could be visualized as follows, assuming a multi-step process.
Caption: A potential multi-step thermal decomposition pathway for K₂[Pt(NO₂)₄].
Conclusion
While a detailed analysis of the thermal stability and decomposition of K₂[Pt(NO₂)₄] is currently hindered by the lack of published experimental data, this guide provides a comprehensive framework for conducting and presenting such a study. The outlined experimental protocols and data presentation formats are essential for a thorough understanding of the material's thermal behavior. Future research in this area would be invaluable to the scientific community, particularly for applications in materials science and catalysis. Researchers are encouraged to perform these studies to fill the existing knowledge gap.
Technical Guide: Potassium Tetranitroplatinate(II) (CAS 13815-39-9)
For Researchers, Scientists, and Chemical Professionals
Introduction
This technical guide provides a comprehensive overview of Potassium tetranitroplatinate(II), CAS number 13815-39-9. This inorganic coordination compound, featuring a central platinum atom, is a versatile reagent in various chemical applications. This document consolidates its chemical and physical properties, known hazards, and primary applications, with a focus on presenting clear, structured data for technical audiences.
It is important to note that while the query requested information on biological signaling pathways and drug development, Potassium tetranitroplatinate(II) is an inorganic salt primarily used in chemical synthesis and materials science. The scientific literature does not associate this compound with direct biological activity or signaling pathways in the context of drug development.
Chemical and Physical Properties
Potassium tetranitroplatinate(II) is a white to yellowish crystalline solid.[1] It is recognized for its role as a precursor in the synthesis of other platinum compounds and as a catalyst.[2]
Table 1: Chemical and Physical Properties of Potassium Tetranitroplatinate(II)
| Property | Value | Reference |
| CAS Number | 13815-39-9 | [3] |
| Molecular Formula | K₂[Pt(NO₂)₄] | [2][4] |
| Molecular Weight | 457.30 g/mol | [1][5] |
| Appearance | White to yellowish crystalline powder/solid | [1][4] |
| Solubility | Soluble in water | [1] |
| EINECS Number | 237-491-8 | [4] |
| MDL Number | MFCD00011375 | [3][5] |
| PubChem CID | 16211695 | [1][2] |
Table 2: Synonyms and Alternative Names [1][3][4][6]
| Synonym |
| Dipotassium tetranitroplatinate |
| Potassium nitroplatinate(II) |
| Platinate(2-), tetranitro-, dipotassium |
| Potassium tetranitritoplatinate(II) |
| Dipotassium tetrakis(nitrito-N)platinate |
Hazards and Safety Information
As with all platinum salts, Potassium tetranitroplatinate(II) should be handled with care. It is classified as an irritant and may cause sensitization.
Table 3: Hazard Identification and Safety Precautions
| Hazard | Information | Reference |
| GHS Pictograms | Not uniformly available, but often associated with irritation and sensitization. | |
| Hazard Statements | May cause skin, eye, and respiratory irritation. | [4] |
| Precautionary Statements | Wear protective gloves, eye protection, and face protection. Avoid breathing dust. | |
| Exposure Limits (as Pt, soluble salts) | ACGIH TWA: 0.002 mg/m³; NIOSH IDLH: 4 mg/m³ | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [7] |
| WGK (Water Hazard Class) | 3 (Highly hazardous to water) | [4][5] |
Experimental Protocols
Detailed experimental protocols for biological assays involving Potassium tetranitroplatinate(II) are not available in the literature due to its primary application in non-biological fields. However, a general workflow for the synthesis of platinum compounds can be illustrated. The synthesis of cisplatin, a well-known platinum-based anticancer drug, for instance, starts from a related platinum salt and follows a multi-step chemical process.
Below is a conceptual workflow for the synthesis of a platinum complex, which could be adapted for processes involving Potassium tetranitroplatinate(II) as a starting material.
Conceptual workflow for the synthesis of platinum complexes.
Applications
The primary applications of Potassium tetranitroplatinate(II) are in the fields of chemistry and materials science.
-
Catalysis: It serves as a catalyst in various organic reactions, helping to improve reaction rates and yields.[2]
-
Analytical Chemistry: Used in analytical methods for the detection and quantification of platinum in various samples.[2]
-
Materials Science: Employed in the development of advanced materials, including conductive polymers and nanocomposites for electronics.[2]
-
Precursor for Synthesis: It is a key starting material for the synthesis of other platinum-containing compounds.[2] Some sources suggest its use in the synthesis of pharmaceutical intermediates.[7]
Biological Activity and Signaling Pathways
As previously stated, there is no scientific evidence to suggest that Potassium tetranitroplatinate(II) has direct biological activity or is involved in cellular signaling pathways in a manner relevant to drug development. Its properties and applications are rooted in inorganic chemistry. The interest in platinum compounds in medicine, particularly in oncology, is primarily focused on specific complexes like cisplatin, carboplatin, and oxaliplatin, which are designed to interact with DNA. Potassium tetranitroplatinate(II) does not share this mechanism of action.
The logical relationship for the inapplicability of biological studies to this compound is straightforward:
Logical flow showing the inapplicability of biological studies.
Conclusion
Potassium tetranitroplatinate(II) (CAS 13815-39-9) is a valuable inorganic compound with well-defined applications in catalysis, analytical chemistry, and materials science. While it is a platinum salt, it is chemically distinct from platinum-based therapeutic agents and is not associated with direct biological effects or signaling pathways. Researchers and scientists should handle this compound with appropriate safety precautions, recognizing its hazardous properties. This guide provides a foundational understanding of its key characteristics for professionals working in relevant chemical fields.
References
- 1. Potassium tetranitroplatinate(II) | K2N4O8Pt-2 | CID 16211695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Potassium tetranitroplatinate(II) | CAS 13815-39-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. POTASSIUM TETRANITROPLATINATE(II) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Potassium tetranitroplatinate(II) 98 13815-39-9 [sigmaaldrich.com]
- 6. POTASSIUM TETRANITROPLATINATE(II) CAS#: 13815-39-9 [amp.chemicalbook.com]
- 7. aoen.lookchem.com [aoen.lookchem.com]
Spectroscopic Analysis of Potassium Tetranitroplatinate(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the infrared (IR) and Raman spectroscopic data for potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄]. This compound is a key intermediate in the synthesis of various platinum complexes, some of which are investigated for their potential pharmacological applications. A thorough understanding of its vibrational properties is crucial for quality control, structural elucidation, and the development of new platinum-based therapeutic agents.
Spectroscopic Data
The vibrational spectroscopic data for solid-state potassium tetranitroplatinate(II) is summarized below. The data is compiled from studies on the compound and its isotopically substituted analogues. The assignments of the vibrational modes are based on the D₄h point group symmetry of the [Pt(NO₂)₄]²⁻ ion.
| Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |
| 1466 | 1435 | νₐₛ(NO₂) | Asymmetric NO₂ stretching |
| 1397 | 1383 | νₛ(NO₂) | Symmetric NO₂ stretching |
| 1343 | 1340 | νₛ(NO₂) | Symmetric NO₂ stretching |
| - | 1321 | νₛ(NO₂) | Symmetric NO₂ stretching |
| 847 | - | δ(NO₂) | NO₂ bending (scissoring) |
| 839 | - | δ(NO₂) | NO₂ bending (scissoring) |
| 833 | - | δ(NO₂) | NO₂ bending (scissoring) |
| 640 | - | ρᵤ(NO₂) | NO₂ wagging |
| 623 | - | ρᵤ(NO₂) | NO₂ wagging |
| 421 | - | ν(Pt-N) | Platinum-Nitrogen stretching |
| - | 319 | ν(Pt-N) | Platinum-Nitrogen stretching |
| - | 308 | ν(Pt-N) | Platinum-Nitrogen stretching |
| - | 289 | δ(NPtN) + δ(PtNC) | N-Pt-N and Pt-N-C bending |
| - | 282 | δ(NPtN) + δ(PtNC) | N-Pt-N and Pt-N-C bending |
| - | 158 | Lattice Modes | Crystal lattice vibrations |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the IR and Raman spectra of potassium tetranitroplatinate(II) in the solid state. It should be noted that the specific instrumentation and acquisition parameters used in the original cited studies may vary.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Drying: Spectroscopic grade potassium bromide (KBr) and the potassium tetranitroplatinate(II) sample are thoroughly dried in an oven to remove any residual moisture, which can interfere with the IR spectrum.
-
Grinding: Approximately 1-2 mg of the potassium tetranitroplatinate(II) sample is added to 150-200 mg of dry KBr in an agate mortar.
-
Mixing: The mixture is gently ground with an agate pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
-
Pressing: The powdered mixture is transferred to a die press. A vacuum is applied to remove entrapped air, and the mixture is pressed under several tons of pressure to form a translucent or transparent pellet.
-
Analysis: The resulting KBr pellet is placed in a sample holder in the IR spectrometer for analysis.
Instrumentation and Data Acquisition (Representative):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Source: A Globar or other suitable mid-IR source.
-
Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
Raman Spectroscopy
Sample Preparation:
-
A small amount of the crystalline potassium tetranitroplatinate(II) powder is placed in a glass capillary tube or on a microscope slide.
-
No further sample preparation is typically required for solid samples.
Instrumentation and Data Acquisition (Representative):
-
Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.
-
Laser Source: A continuous-wave (CW) laser, such as a helium-neon (HeNe) laser (632.8 nm) or a diode-pumped solid-state (DPSS) laser (532 nm or 785 nm), is used for excitation.
-
Power: The laser power at the sample is typically kept low (e.g., <10 mW) to avoid sample degradation.
-
Detector: A charge-coupled device (CCD) detector is commonly used for dispersive Raman systems.
-
Spectral Range: Typically, a range covering the vibrational modes of interest (e.g., 100-3500 cm⁻¹) is scanned.
-
Resolution: 2-4 cm⁻¹
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of potassium tetranitroplatinate(II).
Caption: Experimental workflow for the IR and Raman analysis of potassium tetranitroplatinate(II).
Unveiling the Foundations: An In-depth Technical Guide to Early Studies of Platinum Nitrite Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational late 19th and early 20th-century research on platinum complexes, with a particular focus on nitrite (B80452) and ammine derivatives. This exploration of early scientific literature provides a comprehensive overview of the pioneering synthetic methods and analytical techniques that laid the groundwork for modern coordination chemistry and the eventual development of platinum-based therapeutics. We will examine the seminal work of early chemists, presenting their experimental protocols and quantitative data in a structured format to facilitate understanding and comparison.
Introduction: The Dawn of Coordination Chemistry
The late 19th century marked a pivotal era in chemical science, as the classical theories of valence began to be challenged by the enigmatic nature of metal-ammine and related complexes. These compounds, often displaying properties inconsistent with existing structural theories, prompted a revolution in chemical thinking. At the forefront of this revolution was Alfred Werner, whose coordination theory, proposed in 1893, provided a framework for understanding the structure and reactivity of these complex inorganic compounds. This guide revisits the foundational experimental work that led to these groundbreaking insights, focusing on key platinum complexes that served as crucial pieces of the puzzle.
Alfred Werner's Platinum-Ammine Complexes: A Paradigm Shift
Alfred Werner's systematic investigation of platinum-ammine complexes was instrumental in establishing his coordination theory. His work, detailed in his 1893 paper "Beitrag zur Konstitution anorganischer Verbindungen" (Contribution to the Constitution of Inorganic Compounds), utilized innovative experimental techniques to deduce the structure of these compounds.[1][2]
Experimental Protocol: Molar Conductivity Measurements
A cornerstone of Werner's research was the measurement of the molar conductivity of aqueous solutions of platinum-ammine complexes.[3][4] This technique allowed him to determine the number of ions present in the solution, providing crucial evidence for the existence of a coordination sphere.
Methodology: The experimental setup for measuring conductivity in the late 19th century, based on the work of Wilhelm Ostwald, consisted of:
-
A Wheatstone bridge-like apparatus: This was used to measure the resistance of the complex solution.
-
An induction coil (Ruhmkorff coil): This provided an alternating current to prevent electrolysis of the solution.
-
A telephone earpiece: Used as a detector to find the point of minimum sound, which corresponded to the balance point of the bridge.
-
A measuring cell: Containing the platinum complex solution with platinized electrodes.
The molar conductivity (Λ) was then calculated based on the measured resistance and the concentration of the solution.
Experimental Protocol: Precipitation with Silver Nitrate (B79036)
To further elucidate the structure of these complexes, Werner employed precipitation reactions with silver nitrate to quantify the number of "free" chloride ions—those not directly bonded to the platinum ion within the coordination sphere.
Methodology:
-
A known concentration of the platinum-ammine complex was dissolved in water.
-
An excess of silver nitrate solution was added to the solution.
-
The resulting precipitate of silver chloride (AgCl) was filtered, dried, and weighed.
-
From the mass of the AgCl precipitate, the number of moles of free chloride ions per mole of the complex was calculated.
Data Presentation: Werner's Findings on Platinum(IV) Ammine Complexes
The combination of conductivity measurements and precipitation experiments provided compelling evidence for Werner's proposed structures. The data for a series of platinum(IV) ammine complexes is summarized below.[5]
| Complex Formula | Molar Conductivity (ohm⁻¹) | Moles of AgCl Precipitated per Mole of Complex | Werner's Formulation | Number of Ions |
| PtCl₄·6NH₃ | 523 | 4 | [Pt(NH₃)₆]Cl₄ | 5 |
| PtCl₄·5NH₃ | 404 | 3 | [Pt(NH₃)₅Cl]Cl₃ | 4 |
| PtCl₄·4NH₃ | 299 | 2 | [Pt(NH₃)₄Cl₂]Cl₂ | 3 |
| PtCl₄·3NH₃ | 97 | 1 | [Pt(NH₃)₃Cl₃]Cl | 2 |
| PtCl₄·2NH₃ | 0 | 0 | [Pt(NH₃)₂Cl₄] | 0 (non-electrolyte) |
Logical Workflow for Structure Determination
Werner's deductive process for assigning the structures of these complexes can be visualized as a logical workflow.
Other Notable Early Platinum Complexes
While Werner's work with ammine complexes was revolutionary, other significant platinum complexes were discovered and studied in the same era, contributing to the growing body of knowledge in inorganic chemistry.
Vèzes' Red Salt
In 1893, M. Vèzes reported the synthesis of a unique trinuclear platinum nitrite complex, which came to be known as Vèzes' red salt.
Synthesis Protocol (based on historical accounts): The preparation of Vèzes' red salt, K₂[Pt₃O(NO₂)₆]·2H₂O, involved the reaction of potassium tetrachloroplatinate(II) with an excess of potassium nitrite in an aqueous solution. The mixture was heated, leading to the formation of the characteristic red crystals of the salt upon cooling. The exact stoichiometry and reaction conditions were crucial for the successful isolation of this complex.
Cleve's Salts
Per Teodor Cleve, a Swedish chemist, made significant contributions to the study of platinum-ammine complexes in the mid-19th century. His work predates Werner's but provided essential groundwork. Among the compounds he synthesized are the isomeric platinous compounds, cis- and trans-diamminedichloroplatinum(II), and the salts of the triammineplatinum(II) cation.
Synthesis of Triammineplatinum(II) Chloride ([Pt(NH₃)₃Cl]Cl): One of Cleve's salts, triamminechloroplatinum(II) chloride, was typically prepared by the reaction of tetrachloroplatinate(II) with a stoichiometric amount of ammonia (B1221849) in an aqueous solution. Careful control of the reaction conditions was necessary to prevent the formation of other ammine complexes.
Conclusion
The early studies on platinum nitrite and ammine complexes, particularly the meticulous and insightful work of Alfred Werner, were foundational to the development of coordination chemistry. The experimental protocols, though rudimentary by modern standards, were ingeniously applied to deduce the fundamental principles of coordination, including the concepts of the coordination sphere, coordination number, and the geometrical arrangement of ligands. The quantitative data from these early investigations provided the irrefutable evidence needed to support these revolutionary ideas. This guide serves as a testament to the enduring legacy of these pioneering chemists and their invaluable contributions to the fields of inorganic chemistry and, ultimately, to the development of life-saving platinum-based drugs.
References
Methodological & Application
Synthesis of Platinum Nanoparticles Using K₂[Pt(NO₂)₄] Precursor: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of platinum nanoparticles (PtNPs) utilizing potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) as the precursor. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the fields of nanotechnology, materials science, and nanomedicine. The following sections detail the synthesis, characterization, and potential applications of these nanoparticles, with a focus on their relevance in drug development.
Introduction
Platinum nanoparticles are of significant interest due to their unique catalytic, electronic, and biomedical properties. In the realm of drug development, PtNPs are being explored as therapeutic agents themselves, particularly in oncology, and as carriers for targeted drug delivery systems. The choice of precursor is a critical factor in determining the size, shape, and surface chemistry of the resulting nanoparticles, which in turn dictates their functionality. While various platinum precursors are utilized, this document focuses on the application of potassium tetranitroplatinate(II).
Applications in Drug Development
Platinum-based compounds have long been a cornerstone of cancer chemotherapy. Platinum nanoparticles offer the potential for enhanced therapeutic efficacy and reduced side effects compared to traditional platinum drugs. Their applications in drug development are multifaceted:
-
Anticancer Agents: PtNPs have demonstrated inherent cytotoxicity against various cancer cell lines. Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis.
-
Drug Delivery Vehicles: The high surface area-to-volume ratio of PtNPs allows for the functionalization of their surface with targeting ligands (e.g., antibodies, peptides) and the loading of therapeutic payloads. This enables the targeted delivery of drugs to tumor sites, minimizing off-target toxicity.
-
Catalytic Therapy: The catalytic properties of PtNPs can be harnessed for therapeutic applications. For instance, they can catalyze the decomposition of endogenous hydrogen peroxide within the tumor microenvironment to generate cytotoxic oxygen.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of platinum nanoparticles from potassium tetrachloroplatinate(II) (K₂PtCl₄) and are expected to be effective for K₂[Pt(NO₂)₄] with potential minor modifications.
Protocol 1: Sonochemical Reduction with L-Ascorbic Acid
This method utilizes L-ascorbic acid as a reducing agent and a surfactant to control nanoparticle growth, facilitated by sonication.
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Brij® 58 (surfactant)
-
L-ascorbic acid
-
Deionized water
-
Bath sonicator
-
Centrifuge
Procedure:
-
Prepare a 20 mM solution of K₂[Pt(NO₂)₄] in deionized water.
-
Prepare a 0.044 M solution of Brij® 58 in deionized water.
-
Prepare a 0.04 M solution of L-ascorbic acid in deionized water.
-
In a clean glass vial, mix 5 mL of the K₂[Pt(NO₂)₄] solution with 1 mL of the Brij® 58 solution.
-
Sonicate the mixture in a bath sonicator for 10 minutes.
-
Add 5 mL of the L-ascorbic acid solution to the mixture.
-
Continue sonication for an additional 45 minutes. The formation of a colloidal platinum nanoparticle solution is indicated by a color change.
-
Collect the synthesized PtNPs by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unreacted reagents and byproducts.
Protocol 2: Chemical Reduction with Sodium Borohydride (B1222165) in a Biocompatible Matrix
This protocol employs a strong reducing agent, sodium borohydride, within a biocompatible matrix, such as nata de coco, which can serve as a template and stabilizer.
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Sodium borohydride (NaBH₄)
-
Nata de coco (bacterial cellulose) matrix
-
Deionized water
-
Stirring plate
Procedure:
-
Prepare K₂[Pt(NO₂)₄] solutions of desired concentrations (e.g., 10 mM and 20 mM) in deionized water.
-
Immerse a piece of nata de coco matrix into the K₂[Pt(NO₂)₄] solution and allow it to soak.
-
Prepare a fresh solution of sodium borohydride in deionized water.
-
Transfer the platinum precursor-soaked nata de coco to the sodium borohydride solution under gentle stirring.
-
Observe the color change of the matrix, indicating the formation of platinum nanoparticles.
-
The reaction is typically complete within a few hours.
-
Thoroughly wash the PtNP-loaded matrix with deionized water to remove residual reactants.
Data Presentation
The following tables summarize quantitative data from the characterization of platinum nanoparticles synthesized from various potassium-platinum precursors. This data provides a reference for expected outcomes.
Table 1: Nanoparticle Size and Precursor Concentration
| Precursor | Precursor Concentration (mM) | Average Nanoparticle Size (nm) | Synthesis Method | Reference |
| K₂PtCl₄ | 10 | 1 | Sodium Borohydride Reduction in Nata de Coco | [1] |
| K₂PtCl₄ | 20 | 1 | Sodium Borohydride Reduction in Nata de Coco | [1] |
| K₂PtCl₆ | 0.05 wt/vol % | - | Electrochemical Reduction | [2] |
| K₂PtCl₆ | 0.5 wt/vol % | ~200 | Electrochemical Reduction | [2] |
| K₂PtCl₆ | 5.0 wt/vol % | 20-800 | Electrochemical Reduction | [2] |
Table 2: Characterization of Platinum Nanoparticles
| Precursor | Synthesis Method | Nanoparticle Shape | Size Distribution | Characterization Techniques | Reference |
| K₂PtCl₄ | Sodium Borohydride Reduction | Spherical | - | SEM-EDS, TEM | [1] |
| K₂PtCl₆ | Electrochemical Reduction | Spherical | Broad | SEM, XPS | [2] |
| H₂PtCl₆ | Hydrazine Reduction | Aggregates | - | SEM | [3] |
Note: Data for K₂[Pt(NO₂)₄] is not available in the cited literature; the table provides data from similar precursors to guide researchers.
Mandatory Visualizations
Experimental Workflow: Sonochemical Synthesis
Caption: Workflow for the sonochemical synthesis of platinum nanoparticles.
Logical Relationship: Factors Influencing Nanoparticle Properties
Caption: Factors influencing the properties and applications of platinum nanoparticles.
References
Potassium Tetranitroplatinate(II) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) is a platinum(II) coordination complex that has been noted for its potential as a catalyst in various chemical transformations.[1] While its primary applications are often found in materials science and as a precursor for other platinum compounds, its role as a catalyst in organic synthesis is an area of interest. This document aims to provide an overview of its catalytic applications, though it is important to note that detailed, publicly available protocols for specific organic reactions using potassium tetranitroplatinate(II) are limited. The information presented herein is based on the general understanding of platinum catalysis and available data on the compound.
General Properties
Potassium tetranitroplatinate(II) is a solid, water-soluble compound. Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | K₂[Pt(NO₂)₄] |
| Molecular Weight | 457.30 g/mol |
| CAS Number | 13815-39-9 |
| Appearance | White to yellow powder |
| Solubility | Soluble in water |
Catalytic Applications in Organic Synthesis: A General Overview
Platinum compounds, in general, are known to be effective catalysts for a variety of organic reactions, including:
-
Hydrogenation: The addition of hydrogen across double or triple bonds.
-
Hydrosilylation: The addition of a silicon-hydrogen bond across a double or triple bond.
-
Oxidation: The introduction of oxygen or removal of hydrogen from a molecule.
-
C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds.
While specific literature detailing the use of potassium tetranitroplatinate(II) in these reactions with comprehensive data is scarce, it is plausible that this complex could serve as a precursor to the active catalytic species in situ, or be used directly under appropriate reaction conditions. The nitro ligands can potentially be displaced by other ligands or reactants to initiate a catalytic cycle.
Hypothetical Experimental Protocol: General Procedure for a Platinum-Catalyzed Reaction
Given the absence of specific published protocols for potassium tetranitroplatinate(II), a general procedure for a platinum-catalyzed reaction, such as a model hydrogenation, is provided below. This protocol is intended to serve as a starting point for researchers to develop their own specific methods.
Reaction: General Hydrogenation of an Alkene
Materials:
-
Alkene substrate
-
Potassium tetranitroplatinate(II) (catalyst)
-
Solvent (e.g., ethanol, ethyl acetate, or a solvent determined by substrate solubility)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a reaction vessel purged with an inert gas, dissolve the alkene substrate in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of potassium tetranitroplatinate(II) to the reaction mixture. The optimal catalyst loading (typically ranging from 0.1 to 5 mol%) should be determined experimentally.
-
Reaction Setup: Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Inert Gas Purge: Purge the system with inert gas several times to remove any residual oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with inert gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.
Data Presentation
Due to the lack of specific experimental data for reactions catalyzed by potassium tetranitroplatinate(II) in the public domain, a table of quantitative data cannot be provided at this time. Researchers are encouraged to screen various reaction conditions to determine optimal parameters such as temperature, pressure, solvent, and catalyst loading for their specific substrate and transformation.
Visualizations
Logical Workflow for Catalyst Screening in Organic Synthesis
The following diagram illustrates a typical workflow for screening a new catalyst, such as potassium tetranitroplatinate(II), for a desired organic transformation.
Caption: A logical workflow for evaluating a new catalyst in organic synthesis.
Disclaimer: The information provided in these Application Notes is for guidance purposes only. Researchers should conduct their own experiments to validate and optimize any chemical process. All laboratory work should be performed in accordance with established safety protocols.
References
Application Notes and Protocols for the Analytical Determination of Platinum Using K₂[Pt(NO₂)₄]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of platinum (Pt) using potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) as a primary standard. The protocols outlined are applicable for researchers in academia and industry, particularly those involved in drug development and quality control processes requiring precise platinum quantification.
Introduction
Potassium tetranitroplatinate(II) is a stable, water-soluble platinum salt, making it an excellent candidate for the preparation of accurate platinum standards for various analytical techniques.[1] Its high purity and well-defined stoichiometry allow for the precise calculation of platinum concentration in standard solutions. This document details the use of K₂[Pt(NO₂)₄] for platinum determination by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gravimetric Analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described herein.
Table 1: ICP-MS Method Parameters for Platinum Determination
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Carrier Gas Flow | 1.14 L/min |
| Monitored Isotopes | ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt |
| Detector Mode | Pulse counting |
| Internal Standard | Bismuth (Bi) |
Table 2: Spectrophotometric Method Parameters for Platinum Determination
| Parameter | Value |
| Wavelength (λmax) | 355 nm |
| Complexing Reagent | Bis(2-hydroxynaphthaldehyde) ethylenediimine (H₂HN₂en) |
| pH for Extraction | 8 |
| Extraction Solvent | Chloroform (B151607) |
| Linear Calibration Range | 1-5 µg/mL |
| Relative Standard Deviation (RSD) | 0.7 to 2.2% |
Experimental Protocols
Preparation of a Primary Platinum Stock Solution from K₂[Pt(NO₂)₄]
This protocol describes the preparation of a 1000 ppm (µg/mL) platinum stock solution, which can be used for subsequent dilutions to create calibration standards for ICP-MS and UV-Vis Spectrophotometry.
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]), analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Volumetric flasks (100 mL and 1000 mL), Class A
-
Analytical balance (± 0.0001 g)
Procedure:
-
Accurately weigh approximately 0.2335 g of K₂[Pt(NO₂)₄]. The exact mass will depend on the purity of the salt. The required mass can be calculated using the following formula: Mass of K₂[Pt(NO₂)₄] (g) = (Desired Pt conc. (g/L) × Volume (L) × Molar mass of K₂[Pt(NO₂)₄] ( g/mol )) / (Molar mass of Pt ( g/mol ) × Purity) (Molar mass of K₂[Pt(NO₂)₄] ≈ 457.30 g/mol ; Molar mass of Pt ≈ 195.08 g/mol )
-
Quantitatively transfer the weighed K₂[Pt(NO₂)₄] to a 100 mL beaker.
-
Add approximately 50 mL of deionized water and 2 mL of concentrated nitric acid to dissolve the salt. Gentle heating on a hot plate may be required to facilitate dissolution.
-
Once completely dissolved, allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water, cap the flask, and invert it several times to ensure homogeneity. This is the 1000 ppm Pt stock solution.
-
For long-term storage, transfer the solution to a clean, labeled polyethylene (B3416737) bottle and store at 4°C.
Protocol for Platinum Determination by ICP-MS
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of platinum calibration standards (e.g., 1, 5, 10, 25, 50, and 100 ng/mL) by serial dilution of the 1000 ppm Pt stock solution with 2% (v/v) nitric acid.
-
Sample Preparation: Digest the sample containing platinum using an appropriate acid mixture (e.g., aqua regia) and a microwave digestion system. After digestion, dilute the sample with 2% (v/v) nitric acid to a concentration within the calibration range.
-
Internal Standard Addition: Add a suitable internal standard, such as Bismuth (Bi), to all blanks, standards, and samples to correct for instrumental drift and matrix effects.
-
ICP-MS Analysis: Aspirate the blanks, standards, and samples into the ICP-MS. Monitor the signal intensities for the platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt) and the internal standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the platinum isotope intensity to the internal standard intensity against the platinum concentration of the standards. Determine the platinum concentration in the samples from the calibration curve.
Protocol for Spectrophotometric Determination of Platinum
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Calibration Standards: Prepare a series of platinum calibration standards (e.g., 1, 2, 3, 4, and 5 µg/mL) by diluting the 1000 ppm Pt stock solution with deionized water.
-
Complex Formation and Extraction:
-
To 1 mL of each standard and sample solution in a separate test tube, add 1 mL of a 0.1% (w/v) solution of bis(2-hydroxynaphthaldehyde) ethylenediimine (H₂HN₂en) in a suitable organic solvent.
-
Adjust the pH of the solution to 8 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Add 2 mL of chloroform and vortex for 1 minute to extract the platinum-H₂HN₂en complex.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
-
Spectrophotometric Measurement: Measure the absorbance of the extracted complex at 355 nm against a reagent blank.[2]
-
Quantification: Construct a calibration curve by plotting the absorbance values against the platinum concentration of the standards. Determine the platinum concentration in the samples from the calibration curve.
Visualizations
References
Application Note and Protocol for the Preparation of Cisplatin from Potassium Tetranitroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed protocol for the synthesis of the anticancer drug cisplatin (B142131), cis-diamminedichloroplatinum(II), starting from potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄]. It is important to note that the direct synthesis of cisplatin from potassium tetranitroplatinate(II) is not a commonly documented procedure in scientific literature. The standard and most widely utilized precursor for cisplatin synthesis is potassium tetrachloroplatinate(II), K₂[PtCl₄].
Therefore, this application note details a plausible two-step synthetic pathway. The first step, the conversion of potassium tetranitroplatinate(II) to potassium tetrachloroplatinate(II), is a hypothetical procedure based on established principles of coordination chemistry. The second step, the synthesis of cisplatin from the resulting potassium tetrachloroplatinate(II), is based on well-established and documented methods.
Proposed Synthetic Pathway
The proposed synthesis involves two main stages:
-
Ligand Exchange Reaction: Conversion of potassium tetranitroplatinate(II) to potassium tetrachloroplatinate(II) via reaction with hydrochloric acid.
-
Ammonolysis: Reaction of the in-situ generated potassium tetrachloroplatinate(II) with ammonia (B1221849) to yield cisplatin.
Experimental Protocol
Materials and Reagents:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Concentrated Hydrochloric Acid (HCl)
-
Aqueous Ammonia (NH₃)
-
Distilled Water
-
Ice Bath
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
pH indicator paper
Step 1: Hypothetical Conversion of Potassium Tetranitroplatinate(II) to Potassium Tetrachloroplatinate(II)
Disclaimer: This part of the protocol is a theoretical procedure and should be performed with caution and careful monitoring in a controlled laboratory setting.
-
In a well-ventilated fume hood, dissolve a known quantity of potassium tetranitroplatinate(II) in a minimal amount of distilled water in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly and carefully add an excess of concentrated hydrochloric acid to the solution while stirring. The nitro ligands are expected to be displaced by chloro ligands, leading to the formation of potassium tetrachloroplatinate(II). This reaction may release nitrogen oxides, so adequate ventilation is crucial.
-
Gently heat the mixture to a temperature of 50-60°C for approximately 1-2 hours to ensure the completion of the ligand exchange. The color of the solution is expected to change, indicating the formation of the tetrachloroplatinate(II) complex, which is typically a reddish-orange solution.
-
After the reaction is complete, the resulting solution containing potassium tetrachloroplatinate(II) can be used directly in the next step.
Step 2: Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II)
This procedure is based on established methods for the synthesis of cisplatin.[1]
-
To the solution of potassium tetrachloroplatinate(II) from Step 1, while stirring, slowly add aqueous ammonia. A slight excess of aqueous ammonia is generally used.[1]
-
A yellow precipitate of cisplatin, cis-[Pt(NH₃)₂Cl₂], should form. It is crucial to avoid a large excess of ammonia, as this can lead to the formation of tetraammineplatinum(II) chloride, which would decrease the yield of cisplatin.[1]
-
Continue stirring the mixture at room temperature for a period to ensure complete precipitation.
-
Cool the mixture in an ice bath to further decrease the solubility of the cisplatin product.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold distilled water to remove any unreacted starting materials and byproducts.
-
Subsequently, wash the product with a small amount of cold ethanol (B145695) and then diethyl ether to facilitate drying.
-
Dry the final product, the yellow crystalline cisplatin, in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of cisplatin from potassium tetranitroplatinate(II).
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis | Theoretical Molar Ratio |
| Potassium Tetranitroplatinate(II) | K₂[Pt(NO₂)₄] | 457.30 | Starting Material | 1 |
| Hydrochloric Acid | HCl | 36.46 | Reagent | Excess |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | Intermediate | 1 |
| Ammonia | NH₃ | 17.03 | Reagent | 2 (slight excess) |
| Cisplatin | cis-[Pt(NH₃)₂Cl₂] | 300.05 | Final Product | 1 |
Note: The overall yield of cisplatin will be dependent on the efficiency of both the hypothetical ligand exchange step and the subsequent ammonolysis.
Experimental Workflow Visualization
References
Application Notes and Protocols: Potassium Tetranitroplatinate(II) in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) is a versatile platinum salt that serves as a crucial precursor in the synthesis of advanced platinum-based materials.[1] Its utility in materials science stems from its properties as a stable, water-soluble source of platinum(II) ions, making it suitable for a variety of deposition and synthesis techniques. This document provides detailed application notes and experimental protocols for the use of potassium tetranitroplatinate(II) in the fabrication of platinum nanoparticles and thin films, with a focus on electrochemical deposition methods. While it is also a potential precursor for supported catalysts, specific protocols for this application are less commonly detailed in publicly available literature.
Physical and Chemical Properties of Potassium Tetranitroplatinate(II)
A thorough understanding of the physicochemical properties of potassium tetranitroplatinate(II) is essential for its effective application in materials synthesis.
| Property | Value |
| Chemical Formula | K₂[Pt(NO₂)₄] |
| Molecular Weight | 457.30 g/mol |
| Appearance | White to yellowish crystalline powder |
| Solubility | Soluble in water |
| Platinum Content | Approximately 42.6% |
| CAS Number | 13815-39-9 |
Application Note 1: Electrochemical Deposition of Platinum Nanoparticles and Thin Films
Potassium tetranitroplatinate(II) is a preferred precursor for the electrochemical deposition (ECD) of platinum, particularly for creating thin films and nanoparticles on conductive substrates.[1] This method allows for precise control over the thickness, morphology, and distribution of the deposited platinum. ECD from a potassium tetranitroplatinate(II) electrolyte is particularly advantageous for coating complex, high-surface-area materials such as carbon nanotube arrays.[1]
The process involves the reduction of Pt(II) ions from the electrolyte onto a conductive substrate, which acts as the cathode. Pulse plating, a variation of ECD, is often employed to achieve uniform and fine-grained deposits.[1]
Experimental Protocol: Pulse Plating of Platinum on a Conductive Substrate
This protocol outlines a general procedure for the electrochemical deposition of platinum nanoparticles on a conductive substrate, such as a glassy carbon electrode or a carbon nanotube array, using a potassium tetranitroplatinate(II)-based electrolyte.
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Supporting electrolyte (e.g., 0.5 M H₂SO₄)
-
Deionized water
-
Conductive substrate (working electrode)
-
Platinum foil or mesh (counter electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat with pulse plating capabilities
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation:
-
Prepare the desired volume of the supporting electrolyte (e.g., 0.5 M H₂SO₄) in deionized water.
-
Dissolve a specific concentration of potassium tetranitroplatinate(II) in the supporting electrolyte to create the plating bath. A typical starting concentration can range from 1 mM to 10 mM.
-
Stir the solution until the salt is completely dissolved. The pH of the electrolyte may be adjusted if necessary, depending on the substrate and desired deposition characteristics.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode electrochemical cell.
-
Place the conductive substrate as the working electrode, the platinum foil/mesh as the counter electrode, and the reference electrode in the cell.
-
Ensure the electrodes are properly immersed in the electrolyte and that there is no contact between them.
-
-
Electrochemical Deposition (Pulse Plating):
-
Connect the electrodes to the potentiostat/galvanostat.
-
Set the pulse plating parameters. These parameters will need to be optimized for the specific application, but a starting point could be:
-
Cathodic (deposition) potential/current density: This should be in the reduction potential range of the Pt(II) complex. A typical starting point could be a potential of -0.2 V vs. Ag/AgCl.
-
On-time (t_on): The duration of the cathodic pulse (e.g., 10 ms).
-
Off-time (t_off): The duration of the relaxation period (e.g., 50 ms).
-
Number of cycles: This will determine the total amount of deposited platinum.
-
-
Initiate the pulse plating process and run for the predetermined number of cycles.
-
-
Post-Deposition Treatment:
-
After deposition, carefully remove the working electrode from the cell.
-
Rinse the electrode thoroughly with deionized water to remove any residual electrolyte.
-
Dry the electrode, for instance, in a stream of nitrogen gas or in a vacuum oven at a low temperature.
-
-
Characterization:
-
The deposited platinum nanoparticles/thin film can be characterized using various techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and Cyclic Voltammetry (CV) to assess the electrochemically active surface area.
-
Quantitative Data from Literature (Illustrative)
| Parameter | Value/Range | Reference |
| Platinum Precursor | K₂[Pt(NO₂)₄] | [1] |
| Substrate | Multi-walled Carbon Nanotubes | [1] |
| Deposition Technique | Pulse Plating | [1] |
| Resulting Particle Size | Can be in the nanometer range | [1] |
Note: Specific quantitative data for pulse plating parameters using potassium tetranitroplatinate(II) is often proprietary or specific to the research conducted and may require empirical determination for new applications.
Application Note 2: Synthesis of Platinum Nanoparticles via Chemical Reduction
Potassium tetranitroplatinate(II) can also be used as a precursor for the synthesis of colloidal platinum nanoparticles through chemical reduction. This "bottom-up" approach involves the reduction of Pt(II) ions in a solution containing a reducing agent and a stabilizing agent to control the size and prevent agglomeration of the nanoparticles.
While many published protocols for platinum nanoparticle synthesis utilize other precursors like hexachloroplatinic acid (H₂PtCl₆), the general principles can be adapted for potassium tetranitroplatinate(II).
General Protocol Outline: Chemical Reduction Synthesis
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Solvent (e.g., deionized water, ethylene (B1197577) glycol)
-
Reducing agent (e.g., sodium borohydride, ascorbic acid, hydrazine)
-
Stabilizing agent/capping agent (e.g., polyvinylpyrrolidone (B124986) (PVP), citrate)
Procedure:
-
Precursor Solution: Dissolve a specific amount of potassium tetranitroplatinate(II) and the stabilizing agent in the chosen solvent.
-
Heating and Stirring: Heat the solution to a specific temperature under vigorous stirring. The temperature will influence the reaction kinetics and nanoparticle growth.
-
Addition of Reducing Agent: Add the reducing agent to the heated solution. The addition can be done dropwise to control the nucleation and growth of the nanoparticles. A color change in the solution often indicates the formation of platinum nanoparticles.
-
Reaction and Aging: Allow the reaction to proceed for a set amount of time to ensure complete reduction and stabilization of the nanoparticles.
-
Purification: The resulting colloidal solution can be purified by centrifugation and washing to remove unreacted reagents and byproducts.
Application Note 3: Preparation of Supported Platinum Catalysts
Potassium tetranitroplatinate(II) is a suitable precursor for the preparation of supported platinum catalysts, which are widely used in various industrial chemical processes. The most common method for preparing such catalysts is impregnation, where a porous support material is treated with a solution of the platinum precursor.
General Protocol Outline: Impregnation Method
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Solvent (typically deionized water)
-
Support material (e.g., alumina, silica, activated carbon)
Procedure:
-
Precursor Solution: Prepare a solution of potassium tetranitroplatinate(II) in the solvent. The concentration should be calculated based on the desired platinum loading on the support.
-
Impregnation: Add the support material to the precursor solution. The volume of the solution is often matched to the pore volume of the support (incipient wetness impregnation) to ensure even distribution.
-
Drying: The impregnated support is dried to remove the solvent, typically in an oven at a temperature around 100-120 °C.
-
Calcination and Reduction: The dried material is then calcined in air or an inert atmosphere at a high temperature to decompose the precursor and anchor the platinum species to the support. This is followed by a reduction step, usually in a hydrogen atmosphere, to reduce the platinum species to metallic platinum (Pt⁰), which is the active catalytic phase.
Visualizations
Caption: Workflow for electrochemical deposition of platinum.
Caption: Synthesis pathways from K₂[Pt(NO₂)₄].
References
Application Notes and Protocols: Electrochemical Applications of Potassium Tetranitroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical use of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)]₄). This versatile platinum salt serves as a key precursor in the electrodeposition of platinum thin films and the synthesis of platinum nanoparticles for various catalytic and sensing applications.
Application 1: Electrodeposition of Platinum Films
Potassium tetranitroplatinate(II) is utilized in electroplating baths for the deposition of pure, adherent, and catalytically active platinum films. These films are crucial for creating inert electrodes, sensors, and electrocatalysts.
Quantitative Data for Platinum Electrodeposition
| Parameter | Value | Reference/Notes |
| Precursor | Potassium Tetranitroplatinate(II) (K₂[Pt(NO₂)]₄) | - |
| Electrolyte Composition | 30 mM K₂[Pt(NO₂)]₄ in 1.5 M CH₃SO₃H | Aqueous methanesulphonic acid |
| Operating Temperature | 343 K (70 °C) | Elevated temperature aids in ligand exchange |
| Current Density | 1-15 mA/cm² | |
| Deposition Efficiency | 10-15% | |
| Substrate Examples | Copper, Vitreous Carbon, Stainless Steel | Pre-treatment of substrate is essential |
Experimental Protocol: Platinum Electrodeposition
This protocol details the steps for the electrodeposition of a platinum film onto a conductive substrate using a potassium tetranitroplatinate(II) bath.
1. Materials and Equipment:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)]₄)
-
Methanesulphonic acid (CH₃SO₃H)
-
Deionized water
-
Substrate for plating (e.g., copper, stainless steel)
-
Three-electrode electrochemical cell
-
Potentiostat/Galvanostat
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum gauze)
-
Water bath or hot plate with temperature control
-
Nitrogen gas source for deaeration
2. Substrate Preparation:
-
Degrease the substrate by sonicating in acetone (B3395972) for 5-10 minutes.
-
Rinse thoroughly with deionized water.
-
Acid-clean the substrate by immersing it in a suitable acid (e.g., 1 M H₂SO₄ for copper) for 5 minutes, followed by sonication.
-
Rinse again with deionized water and dry under a stream of nitrogen.
3. Electrolyte Preparation:
-
Prepare a 1.5 M aqueous solution of methanesulphonic acid.
-
Dissolve 0.6 g of K₂[Pt(NO₂)]₄ in 50 ml of the 1.5 M methanesulphonic acid solution to achieve a concentration of approximately 30 mM.
-
Transfer the electrolyte to the electrochemical cell.
-
Deaerate the solution by bubbling with nitrogen gas for at least 30 minutes prior to the experiment. Continue to pass nitrogen over the solution during the experiment.
4. Electrodeposition Procedure:
-
Assemble the three-electrode cell with the prepared substrate as the working electrode, a platinum gauze as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Heat the electrolyte to 343 K (70 °C) using a water bath.
-
Perform cyclic voltammetry to characterize the electrochemical behavior of the bath and determine the optimal deposition potential. A typical scan range would be from the open-circuit potential to a negative limit where platinum deposition occurs (e.g., -0.25 V vs. Ag/AgCl).
-
For galvanostatic deposition, apply a constant current density in the range of 1-15 mA/cm². The deposition time will determine the thickness of the platinum film.
-
After deposition, rinse the plated substrate with deionized water and dry it.
Visualization of Experimental Workflow
Caption: Workflow for Platinum Electrodeposition.
Application 2: Synthesis of Platinum Nanoparticles for Electrocatalysis
Potassium tetranitroplatinate(II) can be used as a precursor in the synthesis of platinum nanoparticles (PtNPs). These nanoparticles, often supported on carbon materials, are highly effective electrocatalysts for reactions such as the oxygen reduction reaction (ORR), which is critical for fuel cell performance.
Quantitative Data for Platinum Nanoparticle Synthesis and Performance
| Parameter | Value/Range | Reference/Notes |
| Precursor | Potassium Tetranitroplatinate(II) (K₂[Pt(NO₂)]₄) | - |
| Reducing Agent | Ethylene (B1197577) Glycol (in polyol synthesis) | Other reducing agents like NaBH₄ can also be used. |
| Stabilizing Agent | Poly(vinylpyrrolidone) (PVP) | Prevents agglomeration of nanoparticles. |
| Synthesis Temperature | ~130 °C | For polyol synthesis.[1] |
| Resulting Nanoparticle Size | 2-4 nm | [1] |
| Support Material | High surface area carbon (e.g., Vulcan XC-72) | For electrocatalyst applications. |
| Application | Oxygen Reduction Reaction (ORR) Electrocatalyst | Key reaction in fuel cells. |
| Electrochemical Characterization | Cyclic Voltammetry in 0.5 M H₂SO₄ | [1] |
Experimental Protocol: Synthesis of Carbon-Supported Platinum Nanoparticles
This protocol describes the synthesis of carbon-supported platinum nanoparticles (Pt/C) using the polyol method with potassium tetranitroplatinate(II) as the platinum source.
1. Materials and Equipment:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)]₄)
-
Ethylene glycol
-
Poly(vinylpyrrolidone) (PVP)
-
High surface area carbon support (e.g., Vulcan XC-72)
-
Deionized water
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
2. Synthesis Procedure:
-
Disperse a calculated amount of carbon support material in ethylene glycol in the three-neck flask and sonicate for 30 minutes to ensure a uniform dispersion.
-
In a separate beaker, dissolve potassium tetranitroplatinate(II) and PVP in ethylene glycol. The amount of K₂[Pt(NO₂)]₄ will determine the final platinum loading on the carbon support (typically 20-40 wt%). The PVP to platinum molar ratio can be adjusted to control nanoparticle size and stability.
-
Add the precursor solution to the carbon dispersion in the flask under vigorous stirring.
-
Fit the flask with a condenser and thermometer, and place it on the magnetic stirrer/hotplate.
-
Heat the mixture to 130 °C while stirring and maintain this temperature for 2-3 hours. The color of the solution will change as the platinum ions are reduced to form nanoparticles.[1]
-
Allow the mixture to cool to room temperature.
-
Precipitate the Pt/C catalyst by adding a sufficient amount of deionized water.
-
Collect the catalyst by centrifugation, and wash it multiple times with deionized water and then with ethanol (B145695) to remove residual ethylene glycol and PVP.
-
Dry the final Pt/C catalyst in a vacuum oven at 60-80 °C overnight.
3. Electrochemical Evaluation (for ORR):
-
Prepare a catalyst ink by dispersing a small amount of the synthesized Pt/C catalyst in a solution of deionized water, isopropanol, and a small amount of Nafion® solution (as a binder). Sonicate the mixture to form a homogeneous ink.
-
Drop-cast a precise volume of the ink onto a glassy carbon electrode and let it dry to form a thin film.
-
Perform cyclic voltammetry in a deaerated electrolyte (e.g., 0.5 M H₂SO₄) to clean the electrode surface and determine the electrochemical surface area (ECSA).[1]
-
Evaluate the ORR activity by performing linear sweep voltammetry in an oxygen-saturated electrolyte using a rotating disk electrode (RDE) setup.
Visualization of Logical Relationships in PtNP Synthesis
Caption: Logical Flow of PtNP Synthesis.
References
Application Notes and Protocols: K2[Pt(NO2)4] in the Fabrication of Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers. Their applications are vast and continue to expand, ranging from organic electronics and sensors to drug delivery and tissue engineering. The synthesis of these materials often involves the oxidative polymerization of monomers such as aniline (B41778) or pyrrole (B145914). While various oxidizing agents are commonly employed, this document explores the potential application of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) as an oxidant in the fabrication of conductive polymers.
Potassium tetranitroplatinate(II) is a versatile compound utilized in materials science for the development of advanced materials, including conductive polymers.[1] Although less conventional than oxidants like ammonium (B1175870) persulfate or potassium dichromate, its use presents an intriguing avenue for synthesizing novel conductive polymer composites, potentially with unique catalytic or electronic properties imparted by the platinum species. This document provides a detailed, albeit theoretical, protocol for the use of K₂[Pt(NO₂)₄] in the synthesis of polyaniline, drawing parallels from established oxidative polymerization methods.
Proposed Mechanism of Action
It is hypothesized that K₂[Pt(NO₂)₄] can act as an oxidizing agent to initiate the polymerization of monomers like aniline. The platinum(II) center, coordinated by nitro ligands, can facilitate the oxidation of the aniline monomer to a radical cation. These radical cations then couple to form dimers, oligomers, and eventually the final polymer chain. The platinum complex would be reduced in the process.
Caption: Proposed mechanism of K₂[Pt(NO₂)₄] in aniline polymerization.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of polyaniline using K₂[Pt(NO₂)₄] as the oxidizing agent. This protocol is based on established methods for the oxidative polymerization of aniline with other oxidants.
Materials and Equipment
-
Aniline (freshly distilled)
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Beakers and magnetic stir bars
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
-
Four-point probe conductivity measurement setup
Experimental Workflow
Caption: Workflow for polyaniline synthesis using K₂[Pt(NO₂)₄].
Detailed Synthesis Protocol
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.0 mL (approx. 2.04 g, 21.9 mmol) of freshly distilled aniline in 100 mL of 1 M HCl. Stir the solution with a magnetic stir bar until the aniline is completely dissolved.
-
Cooling: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of K₂[Pt(NO₂)₄] in 50 mL of deionized water. The molar ratio of oxidant to monomer is a critical parameter. It is recommended to investigate a range of molar ratios (e.g., 0.5:1, 1:1, 1.25:1 of K₂[Pt(NO₂)₄] to aniline). For a 1:1 molar ratio, this would be approximately 10.0 g of K₂[Pt(NO₂)₄].
-
Polymerization: Slowly add the K₂[Pt(NO₂)₄] solution to the cooled aniline solution dropwise with continuous stirring. The color of the solution should gradually change, indicating the onset of polymerization.
-
Reaction Time: Continue stirring the reaction mixture for 24 hours while maintaining the temperature at 0-5 °C. A dark green or black precipitate of polyaniline should form.
-
Isolation of the Polymer: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer powder sequentially with 1 M HCl, methanol, and acetone to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the final polyaniline powder in a vacuum oven at 60 °C for 24 hours.
-
Characterization: The resulting polyaniline powder can be characterized for its conductivity using a four-point probe on a pressed pellet, and its structure and morphology can be analyzed using techniques such as FTIR, SEM, and XRD.
Data Presentation
The following tables present hypothetical and reference data for the synthesis of conductive polymers. The data for K₂[Pt(NO₂)₄] are projected based on results from analogous systems and should be experimentally verified.
Table 1: Effect of Oxidant to Monomer Ratio on Polyaniline Synthesis
| Oxidant | Monomer | Oxidant:Monomer Molar Ratio | Polymer Yield (%) | Conductivity (S/cm) | Reference |
| K₂[Pt(NO₂)₄] | Aniline | 0.5:1 | Expected Low | Expected Low | - |
| K₂[Pt(NO₂)₄] | Aniline | 1:1 | To be determined | To be determined | - |
| K₂[Pt(NO₂)₄] | Aniline | 1.25:1 | Expected High | Expected Moderate | - |
| K₂Cr₂O₇ | Aniline | 1:1 | ~95 | ~3.6 | [1] |
| (NH₄)₂S₂O₈ | Aniline | 1.25:1 | High | ~10⁰ | [2] |
Note: Data for K₂[Pt(NO₂)₄] is predictive and requires experimental validation. The conductivity of polyaniline is highly dependent on doping levels and processing conditions.
Table 2: Comparison of Different Oxidants for Conductive Polymer Synthesis
| Oxidant | Polymer | Typical Conductivity (S/cm) | Advantages | Potential Disadvantages |
| K₂[Pt(NO₂)₄] | Polyaniline/Polypyrrole | To be determined | Potential for platinum nanoparticle incorporation, unique catalytic properties. | High cost, potential for side reactions, unknown optimal conditions. |
| (NH₄)₂S₂O₈ | Polyaniline/Polypyrrole | 10⁻¹ - 10¹ | High yield, well-established protocols, good conductivity. | Can lead to over-oxidation, sulfate (B86663) contamination. |
| FeCl₃ | Polypyrrole | 10⁻² - 10¹ | Readily available, effective for pyrrole polymerization. | Corrosive, can incorporate iron into the polymer matrix. |
| K₂Cr₂O₇ | Polyaniline | ~1-5 | High yield, good conductivity. | Toxicity of chromium(VI). |
Conclusion
The use of K₂[Pt(NO₂)₄] as an oxidizing agent in the fabrication of conductive polymers represents a novel approach that could lead to materials with enhanced functionalities. The provided protocol for polyaniline synthesis serves as a foundational methodology for researchers to explore this area. It is anticipated that the resulting polymer may contain platinum species, which could impart interesting catalytic or electrocatalytic properties. Further research is necessary to optimize the reaction conditions, characterize the resulting polymers thoroughly, and explore their potential applications. The comparative data from established methods offer a benchmark for evaluating the efficacy of K₂[Pt(NO₂)₄] in this context.
References
Synthesis of Potassium Tetranitroplatinate(II): A Detailed Protocol for Researchers
Introduction
Potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄], is a key intermediate in the synthesis of various platinum-containing compounds, including those with applications in catalysis and materials science. This document provides a detailed, step-by-step protocol for the synthesis of potassium tetranitroplatinate(II) from potassium tetrachloroplatinate(II). The described method is based on established inorganic synthesis procedures and is intended for use by researchers, scientists, and professionals in drug development and related fields.
Principle of the Method
The synthesis of potassium tetranitroplatinate(II) is achieved through a ligand substitution reaction. The chloride ligands in the starting material, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), are displaced by nitro groups (NO₂⁻) from potassium nitrite (B80452) (KNO₂) in an aqueous solution. The reaction is driven to completion by heating, and the desired product is isolated by crystallization.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | ≥99.9% | Sigma-Aldrich |
| Potassium Nitrite | KNO₂ | 85.10 | ≥97% | Merck |
| Distilled or Deionized Water | H₂O | 18.02 | N/A | In-house |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% | Fisher Scientific |
Equipment
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Heating magnetic stirrer
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Spatula
-
Glass stirring rod
-
Drying oven or desiccator
Procedure
-
Preparation of Reactant Solutions:
-
In a 250 mL beaker, dissolve 5.0 g of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in 50 mL of distilled water.
-
In a separate 100 mL beaker, prepare a concentrated solution of potassium nitrite by dissolving 4.0 g of potassium nitrite (KNO₂) in a minimal amount of warm distilled water (approximately 10-15 mL).
-
-
Reaction:
-
Heat the solution of potassium tetrachloroplatinate(II) to boiling on a heating magnetic stirrer.
-
Slowly add the hot, concentrated solution of potassium nitrite to the boiling K₂[PtCl₄] solution while stirring continuously.
-
Continue to boil the reaction mixture gently for 15-20 minutes. The color of the solution will change from red to a pale yellow, indicating the formation of the tetranitro complex.
-
-
Crystallization and Isolation:
-
After the boiling period, remove the beaker from the heat and allow it to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization of the product.
-
Collect the resulting pale yellow, needle-like crystals by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected crystals on the filter paper with two small portions of cold ethanol (5-10 mL each) to remove any soluble impurities.
-
Recrystallize the crude product by dissolving it in a minimum amount of hot distilled water and allowing it to cool slowly, as in step 3. This step enhances the purity of the final product.
-
-
Drying and Storage:
-
Dry the purified crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.
-
Store the final product, potassium tetranitroplatinate(II), in a well-sealed container, protected from light and moisture.
-
Quantitative Data Summary
| Parameter | Value |
| Mass of K₂[PtCl₄] | 5.0 g |
| Moles of K₂[PtCl₄] | 0.012 mol |
| Mass of KNO₂ | 4.0 g |
| Moles of KNO₂ | 0.047 mol |
| Molar Ratio (KNO₂ : K₂[PtCl₄]) | ~4:1 |
| Reaction Temperature | Boiling (~100 °C) |
| Reaction Time | 15-20 minutes |
| Theoretical Yield of K₂[Pt(NO₂)₄] | ~5.5 g |
| Expected Yield | 80-90% |
Experimental Workflow Diagram
Application of Potassium Tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) in Environmental Sample Analysis
Introduction
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) is a platinum complex that has been investigated for its potential applications in various chemical syntheses. However, based on currently available scientific literature, there is no established or documented application of K₂[Pt(NO₂)₄] for the direct analysis of environmental samples. The primary focus of research on this compound has been on its synthesis, crystal structure, and thermal decomposition characteristics.
While direct applications are not reported, this document explores a hypothetical application based on the known reactivity of related platinum compounds and general principles of analytical chemistry. This serves as a conceptual framework rather than a reflection of existing methodologies.
Hypothetical Application: Colorimetric Detection of Reducing Agents
A potential, though currently theoretical, application of K₂[Pt(NO₂)₄] in environmental analysis could be for the colorimetric detection of specific reducing agents. The central platinum(II) ion in the complex can be reduced to platinum(0) (metallic platinum), which often forms colored nanoparticles. The intensity of the color produced could be proportional to the concentration of the reducing agent in an environmental sample.
Experimental Protocol: Hypothetical Colorimetric Assay
This protocol is a conceptual outline and has not been validated experimentally.
1. Objective: To hypothetically determine the concentration of a reducing agent (e.g., ascorbic acid as a model analyte) in a water sample using K₂[Pt(NO₂)₄].
2. Materials:
- Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) solution (e.g., 1 mM in deionized water)
- Standard solutions of a model reducing agent (e.g., ascorbic acid) of known concentrations
- pH buffer (e.g., phosphate (B84403) buffer, pH 7.0)
- UV-Vis Spectrophotometer
- Cuvettes
- Micropipettes
- Volumetric flasks
3. Procedure:
- Prepare a series of standard solutions of the model reducing agent in deionized water.
- In a set of test tubes, add a fixed volume of the K₂[Pt(NO₂)₄] solution and the pH buffer.
- To each tube, add a different, known volume of the standard reducing agent solutions.
- Prepare a blank sample containing K₂[Pt(NO₂)₄] solution and buffer, but no reducing agent.
- Allow the reactions to proceed for a fixed amount of time at a constant temperature. A color change should be observed as platinum nanoparticles are formed.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the platinum nanoparticle suspension using the UV-Vis spectrophotometer.
- Create a calibration curve by plotting the absorbance values against the known concentrations of the reducing agent.
- To analyze an environmental water sample, treat it with the same procedure as the standards.
- Measure the absorbance of the treated environmental sample.
- Determine the concentration of the reducing agent in the sample by interpolating its absorbance value on the calibration curve.
Data Presentation
Table 1: Hypothetical Calibration Data for Ascorbic Acid Detection
| Ascorbic Acid Concentration (μM) | Absorbance at λmax (Arbitrary Units) |
| 0 (Blank) | 0.05 |
| 10 | 0.25 |
| 20 | 0.48 |
| 40 | 0.95 |
| 60 | 1.42 |
| 80 | 1.88 |
| 100 | 2.35 |
Logical Workflow for Hypothetical Analysis
Application Notes and Protocols for Ligand Exchange Reactions with Potassium Tetranitroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄], is a versatile and valuable precursor in the synthesis of novel platinum(II) coordination complexes. Its square planar geometry and the reactivity of the nitro ligands make it an excellent starting material for introducing a variety of other ligands through substitution reactions. The resulting platinum complexes have significant potential in diverse fields, including catalysis and, notably, as therapeutic agents in oncology. The electronic and steric properties of the nitro ligand, which possesses a strong trans effect, allow for stereospecific synthesis, a critical aspect in the development of effective platinum-based drugs.
This document provides detailed application notes and experimental protocols for conducting ligand exchange reactions with potassium tetranitroplatinate(II). It is intended to guide researchers in the synthesis and characterization of new platinum compounds with potential applications in drug discovery and development.
Reaction Mechanism and Stereochemistry
Ligand substitution reactions in square planar Pt(II) complexes, such as potassium tetranitroplatinate(II), predominantly proceed through an associative mechanism.[1] This mechanism involves the initial approach of an incoming ligand to the platinum center, forming a five-coordinate trigonal bipyramidal intermediate. Subsequently, one of the original ligands departs, resulting in the final substituted product.
A crucial factor governing the stereochemical outcome of these reactions is the trans effect . The trans effect describes the ability of a ligand to direct an incoming nucleophile to the position trans to itself.[2][3] The nitro group (NO₂) exhibits a strong trans effect, greater than that of ammonia (B1221849) (NH₃) but comparable to chloride (Cl⁻).[1] This property is instrumental in the stereoselective synthesis of cis and trans isomers, which is of paramount importance in drug design, as exemplified by the anticancer drug cisplatin (B142131) (cis-diamminedichloroplatinum(II)) and its inactive trans isomer.
Experimental Protocols
Synthesis of cis-Diamminebis(nitrito-N)platinum(II) (cis-[Pt(NH₃)₂(NO₂)₂])
This protocol describes the synthesis of the cis isomer by reacting potassium tetranitroplatinate(II) with ammonia. The strong trans effect of the nitro ligands directs the incoming ammonia molecules to positions cis to each other.
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Aqueous ammonia (NH₃·H₂O), concentrated
-
Deionized water
-
Ethanol
-
Ether
Procedure:
-
Prepare a saturated aqueous solution of potassium tetranitroplatinate(II).
-
Slowly add concentrated aqueous ammonia dropwise to the solution while stirring continuously. A pale yellow precipitate of cis-[Pt(NH₃)₂(NO₂)₂] will begin to form.
-
Continue adding ammonia until the precipitation is complete.
-
Allow the mixture to stand for a period to ensure complete reaction.
-
Collect the precipitate by filtration through a Buchner funnel.
-
Wash the product sequentially with cold deionized water, ethanol, and finally ether to facilitate drying.
-
Dry the product in a desiccator over a suitable drying agent.
Characterization: The formation of cis-[Pt(NH₃)₂(NO₂)₂] can be confirmed by spectroscopic methods. The crystal structure of this complex has been determined, showing a square-planar coordination environment around the platinum(II) center with the ligands in a cis configuration.[4]
Synthesis of Platinum(II) Complexes with Pyridine (B92270) Derivatives
This protocol outlines a general method for the substitution of nitro ligands with pyridine-based ligands. The specific reaction conditions may need to be optimized depending on the steric and electronic properties of the pyridine derivative.
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Pyridine or a substituted pyridine derivative
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve potassium tetranitroplatinate(II) in a minimal amount of deionized water.
-
In a separate flask, dissolve the pyridine derivative in DMF.
-
Slowly add the solution of the pyridine derivative to the aqueous solution of the platinum complex with constant stirring.
-
The reaction mixture may be heated gently to facilitate the ligand exchange. The optimal temperature and reaction time should be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, the product can be isolated by cooling the reaction mixture and collecting the resulting precipitate by filtration.
-
Recrystallization from an appropriate solvent system may be necessary to obtain a pure product.
Ligand Exchange with Thiourea (B124793)
Thiourea is a strong nucleophile and can readily displace the nitro ligands. The strong trans effect of thiourea can lead to the substitution of all four nitro groups.[1]
Materials:
-
Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
-
Thiourea ((NH₂)₂CS)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of potassium tetranitroplatinate(II).
-
Prepare an aqueous solution of thiourea.
-
Add the thiourea solution to the platinum complex solution. The reaction is typically rapid at room temperature.
-
Depending on the stoichiometry, stepwise substitution of the nitro ligands can occur. An excess of thiourea will likely lead to the formation of [Pt(tu)₄]²⁺.[1]
-
The product can be isolated by reducing the volume of the solvent under vacuum and subsequent precipitation.
Quantitative Data
The following table summarizes representative quantitative data for ligand exchange reactions involving platinum(II) complexes. Note that specific data for K₂[Pt(NO₂)₄] is limited in the literature, and therefore, data for analogous Pt(II) systems are included for comparative purposes.
| Starting Complex | Incoming Ligand | Product | Reaction Conditions | Yield (%) | Reference |
| K₂[PtCl₄] | 3,5-dimethyl-4-nitroisoxazole | cis-[PtCl₂(3,5-dimethyl-4-nitroisoxazole)₂] | Aqueous solution, room temp. | Not specified | [5] |
| K₂[PtCl₄] | 3,5-dimethyl-4-nitroisoxazole | trans-[PtCl₂(3,5-dimethyl-4-nitroisoxazole)₂] | Aqueous solution, room temp. | Not specified | [5] |
| cis-[PtCl₂(DMSO)₂] | Pyridine derivatives | cis-[PtCl₂(Pyridine derivative)(DMSO)] | DMF, room temp. | Varies | [6] |
| [Pt(pic)(H₂O)₂]²⁺ | L-cysteine | [Pt(pic)(L-cysteine)]⁺ | Aqueous, pH 4.0 | Not specified | [7] |
| [Pt(pic)(H₂O)₂]²⁺ | N-acetyl-L-cysteine | [Pt(pic)(N-acetyl-L-cysteine)]⁺ | Aqueous, pH 4.0 | Not specified | [7] |
Applications in Drug Development
Platinum complexes containing nitro ligands have shown promise as anticancer agents.[8][9] The biological activity of these compounds is often attributed to their ability to bind to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[10] The presence of nitro groups can influence the lipophilicity, cellular uptake, and reactivity of the platinum complexes, potentially leading to improved therapeutic profiles compared to existing platinum-based drugs like cisplatin. For instance, some platinum complexes with nitro-containing ligands have demonstrated significant cytotoxicity against various cancer cell lines.[5]
Visualizations
Experimental Workflow and Logic
Caption: General workflow for ligand exchange synthesis.
Mechanism of Associative Ligand Substitution
Caption: Associative substitution mechanism at a Pt(II) center.
Trans Effect in Stereoselective Synthesis
Caption: Stereoselective synthesis of the cis-isomer.
References
- 1. cbpbu.ac.in [cbpbu.ac.in]
- 2. youtube.com [youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Crystal structure of cis-diamminebis(nitrito-κN)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 9. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium Tetranitroplatinate(II)
Welcome to the technical support center for the synthesis of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this important platinum complex. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of potassium tetranitroplatinate(II), which typically involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with a nitrite (B80452) salt, such as potassium nitrite (KNO₂).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Loss of product during washing. | 1. Ensure the K₂[PtCl₄] starting material is fully dissolved before proceeding. 2. Use a molar excess of potassium nitrite to drive the reaction to completion. A common ratio is 1:8 of K₂[PtCl₄] to KNO₂. 3. Maintain the reaction temperature in the recommended range (e.g., gentle heating) to ensure an adequate reaction rate. 4. Allow the reaction to proceed for a sufficient duration with continuous stirring. 5. Wash the product with a minimal amount of ice-cold water or ethanol (B145695) to prevent significant dissolution. |
| Product is Contaminated (e.g., off-color) | 1. Presence of unreacted K₂[PtCl₄] (reddish-orange). 2. Formation of side products. 3. Inadequate washing of the final product. | 1. Ensure complete reaction by using an excess of the nitrite reagent and allowing for sufficient reaction time. 2. Maintain the recommended reaction temperature; higher temperatures may lead to decomposition or side reactions. 3. Wash the crystalline product thoroughly with small portions of ice-cold deionized water and then ethanol to remove soluble impurities. |
| Difficulty in Product Crystallization | 1. Solution is too dilute. 2. Cooling process is too rapid. 3. Presence of impurities inhibiting crystal growth. | 1. If the product remains in solution, carefully concentrate the solution by gentle heating and evaporation before cooling. 2. Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. 3. Ensure the starting materials are of high purity and that the reaction is performed in clean glassware. |
| Product Decomposes During Synthesis | 1. Reaction temperature is too high. 2. pH of the reaction mixture is not optimal. | 1. Carefully control the reaction temperature and avoid excessive heating. 2. The reaction is typically carried out in an aqueous solution without pH adjustment. Significant deviations from neutral pH could potentially affect the stability of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of potassium tetranitroplatinate(II)?
A1: The most common and effective starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
Q2: What is the role of potassium nitrite (KNO₂) in the synthesis?
A2: Potassium nitrite serves as the source of the nitrite (NO₂⁻) ligands that replace the chloride (Cl⁻) ligands on the platinum center in K₂[PtCl₄].
Q3: What is a typical molar ratio of K₂[PtCl₄] to KNO₂?
A3: To ensure the complete substitution of all four chloride ligands, a significant molar excess of potassium nitrite is generally used. A ratio of 1:8 (K₂[PtCl₄]:KNO₂) is a common starting point.
Q4: What is the expected appearance of the final product?
A4: Pure potassium tetranitroplatinate(II) is a white to pale yellow crystalline solid.[1][2]
Q5: How can the purity of the synthesized K₂[Pt(NO₂)₄] be assessed?
A5: Purity can be assessed by techniques such as elemental analysis (to determine the platinum content), infrared (IR) spectroscopy (to identify the characteristic vibrational frequencies of the nitro ligands), and X-ray diffraction (XRD) for crystalline products.
Experimental Protocols
A detailed experimental protocol for the synthesis of potassium tetranitroplatinate(II) is provided below.
Synthesis of Potassium Tetranitroplatinate(II) from Potassium Tetrachloroplatinate(II)
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium nitrite (KNO₂)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Reactants: In a beaker, dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water with gentle heating and stirring. In a separate beaker, prepare a concentrated aqueous solution of potassium nitrite, using a significant molar excess (e.g., 8 equivalents) compared to the K₂[PtCl₄].
-
Reaction: Slowly add the potassium nitrite solution to the stirred solution of potassium tetrachloroplatinate(II).
-
Heating: Gently heat the reaction mixture with continuous stirring. The color of the solution should change from reddish-orange to a pale yellow.
-
Crystallization: After the color change is complete, remove the beaker from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath to facilitate further crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with small portions of ice-cold deionized water, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the final product in a desiccator or in a low-temperature oven.
Data Presentation
Table 1: Reactant Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | Reddish-orange solid |
| Potassium Nitrite | KNO₂ | 85.10 | White or slightly yellowish solid |
| Potassium Tetranitroplatinate(II) | K₂[Pt(NO₂)₄] | 457.30 | White to pale yellow crystalline solid[1][2] |
Mandatory Visualization
References
Technical Support Center: K₂[Pt(NO₂)₄] Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is potassium tetranitroplatinate(II) and what are its common applications?
Potassium tetranitroplatinate(II), with the chemical formula K₂[Pt(NO₂)₄], is a coordination complex of platinum. It serves as a precursor in the synthesis of other platinum compounds, including active pharmaceutical ingredients (APIs), and is used in various catalytic processes. Its stability in solution is crucial for the reliability and reproducibility of these applications.
Q2: What are the primary causes of K₂[Pt(NO₂)₄] solution decomposition?
The decomposition of K₂[Pt(NO₂)₄] in aqueous solutions is primarily driven by two pathways:
-
Hydrolysis: The sequential replacement of nitro (-NO₂) ligands by water molecules. This process is significantly influenced by the pH of the solution.
-
Photodecomposition: The complex can be sensitive to light, particularly in the UV spectrum, which can induce redox reactions and ligand dissociation.
Decomposition can result in the formation of various aqua- and hydroxo-platinum species, and ultimately may lead to the precipitation of platinum oxides. Hazardous decomposition byproducts can include nitrogen oxides (NOx) and potassium oxides.
Q3: How does pH affect the stability of K₂[Pt(NO₂)₄] solutions?
The pH of the solution is a critical factor in the stability of the [Pt(NO₂)₄]²⁻ anion. In acidic solutions, the nitro ligands are prone to protonation and subsequent substitution by water molecules (aquation). In neutral to slightly alkaline conditions, the complex is generally more stable. However, at very high pH, the formation of hydroxo complexes can occur. The first step of hydrolysis involves the formation of [Pt(NO₂)₃(H₂O)]⁻, which has a reported pKa of 5.32. This indicates that in solutions with a pH below this value, the aquated species will be significantly present and further decomposition is likely.
Q4: What are the visible signs of K₂[Pt(NO₂)₄] solution decomposition?
Decomposition of a K₂[Pt(NO₂)₄] solution, which is typically colorless to pale yellow, may be indicated by:
-
A change in color, often to a darker yellow or brown hue.
-
The formation of a precipitate, which could be a platinum oxide or other insoluble platinum species.
-
A change in the solution's pH over time.
-
Inconsistent results in downstream applications.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the decomposition of K₂[Pt(NO₂)₄] solutions.
Problem: Solution has changed color or a precipitate has formed.
| Potential Cause | Recommended Action |
| Hydrolysis due to improper pH | Measure the pH of the solution. If it is acidic (pH < 6), the solution has likely undergone significant hydrolysis. Prepare a fresh solution using a buffered system to maintain a pH in the neutral to slightly alkaline range (pH 7.0-8.0). |
| Photodecomposition | If the solution was exposed to ambient or UV light, photodecomposition may have occurred. Prepare a fresh solution and store it in an amber glass vial or a container wrapped in aluminum foil to protect it from light. |
| Contamination with oxidizing agents | Ensure all glassware is thoroughly cleaned and that no oxidizing agents are introduced into the solution. K₂[Pt(NO₂)₄] is incompatible with strong oxidizing agents. |
| Elevated temperature | High temperatures can accelerate decomposition. Store solutions at a controlled, cool room temperature or refrigerated, as specified in your protocol. Avoid repeated freeze-thaw cycles. |
Problem: Inconsistent experimental results.
| Potential Cause | Recommended Action |
| Decomposition of stock solution | Prepare a fresh stock solution of K₂[Pt(NO₂)₄]. It is recommended to use freshly prepared solutions for critical experiments. If a stock solution must be stored, do so under recommended conditions (see below) and for a limited time. |
| Incorrect solution preparation | Review the protocol for solution preparation. Ensure the correct solvent and buffering agents are used and that the pH is verified. |
| Interaction with other reagents | Consider the possibility of interactions between the [Pt(NO₂)₄]²⁻ complex and other components in your experimental setup. Ligand exchange reactions can occur with other potential ligands present in the solution. |
Experimental Protocols
Protocol for Preparation of a Stabilized K₂[Pt(NO₂)₄] Solution
This protocol describes the preparation of a 0.01 M K₂[Pt(NO₂)₄] solution buffered to minimize decomposition.
Materials:
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Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
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Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and sodium phosphate dibasic) or another suitable non-coordinating buffer system.
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High-purity water (e.g., deionized, distilled, or Milli-Q)
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Calibrated pH meter
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Amber volumetric flasks and storage bottles
Procedure:
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer solution with a target pH of 7.4.
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Dissolution: Accurately weigh the required amount of K₂[Pt(NO₂)₄] to prepare the desired volume of a 0.01 M solution.
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In an amber volumetric flask, dissolve the K₂[Pt(NO₂)₄] in a small volume of the prepared phosphate buffer.
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Once fully dissolved, bring the solution to the final volume with the phosphate buffer.
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pH Verification: Measure and record the final pH of the solution. Adjust if necessary using dilute solutions of the buffer components.
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Storage: Store the solution in a tightly sealed amber glass bottle at a controlled room temperature (20-25 °C), protected from light.
Data Presentation
Table 1: Influence of pH on the Stability of [Pt(NO₂)₄]²⁻
| pH | Qualitative Stability | Predominant Species |
| < 4 | Low | [Pt(NO₂)ₓ(H₂O)₄₋ₓ]⁽²⁻ˣ⁾ |
| 4 - 6 | Moderate | Equilibrium between [Pt(NO₂)₄]²⁻ and [Pt(NO₂)₃(H₂O)]⁻ |
| 6 - 8 | High | [Pt(NO₂)₄]²⁻ |
| > 8 | Moderate to Low | Potential formation of hydroxo species |
Note: This table is based on general principles of platinum(II) chemistry and the known pKa of the first aquated species. Specific decomposition rates are not widely available in the literature.
Visualizations
Decomposition Pathways of [Pt(NO₂)₄]²⁻
Caption: Major decomposition pathways for K₂[Pt(NO₂)₄] in aqueous solution.
Troubleshooting Workflow for K₂[Pt(NO₂)₄] Solution Instability
Caption: A logical workflow for troubleshooting K₂[Pt(NO₂)₄] solution instability.
Technical Support Center: Purification of Potassium Tetranitroplatinate(II) Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]). The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common method for purifying crude potassium tetranitroplatinate(II)?
A1: The most common and effective method for purifying potassium tetranitroplatinate(II) is recrystallization. This technique leverages the principle that the solubility of the compound is significantly higher in hot solvent than in cold solvent, allowing for the separation of the desired product from impurities.
Q2: What is the recommended solvent for the recrystallization of potassium tetranitroplatinate(II)?
A2: Due to its slight solubility in water, deionized water is the recommended solvent for the recrystallization of potassium tetranitroplatinate(II).[1] The use of a single solvent simplifies the procedure and avoids potential complications that can arise from mixed solvent systems.
Q3: What are the likely impurities in a crude sample of potassium tetranitroplatinate(II)?
A3: Common impurities can include unreacted starting materials, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) if that is the precursor, and byproducts from the synthesis.[2][3] Other potential impurities are various potassium salts and other platinum complexes that may have formed under the reaction conditions.
Q4: How can I assess the purity of my recrystallized potassium tetranitroplatinate(II) crystals?
A4: The purity of the final product can be assessed using several analytical techniques. Elemental analysis to determine the percentage of platinum is a direct method. Spectroscopic methods such as UV-Vis and NMR spectroscopy can also be employed to characterize the complex and identify impurities.[4] High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying impurities.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent. 2. The presence of insoluble impurities. | 1. Add a small amount of additional hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce the final yield. 2. If a significant amount of solid remains, it is likely an impurity. Perform a hot filtration to remove the insoluble material before allowing the solution to cool. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The cooling process is too rapid. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again. 2. Ensure a slow and gradual cooling process. You can insulate the flask to slow down heat loss. |
| An oil or precipitate forms instead of crystals. | 1. The solution is cooling too quickly. 2. The concentration of the solute is too high. 3. The presence of significant impurities that inhibit crystal growth. | 1. Reheat the solution to dissolve the oil/precipitate and allow it to cool more slowly. 2. Add a small amount of hot solvent to the heated solution to slightly decrease the concentration. 3. If impurities are suspected, consider a preliminary purification step or performing a second recrystallization. |
| The crystal yield is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The solution was not cooled to a low enough temperature. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool it again to recover more crystals. 2. After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| The crystals are discolored. | The presence of colored impurities that have co-crystallized with the product. | Perform a second recrystallization. If the color persists, consider treating the hot solution with a small amount of activated charcoal to adsorb the colored impurities before the hot filtration step. |
Data Presentation
To aid in optimizing the purification process, it is recommended to meticulously record experimental data. The following table provides a template for tracking key parameters and outcomes of your recrystallization experiments.
| Experiment ID | Mass of Crude K₂[Pt(NO₂)₄] (g) | Volume of Water (mL) | Dissolution Temperature (°C) | Cooling Method | Final Crystal Mass (g) | Yield (%) | Purity (by elemental analysis, %Pt) | Observations |
Experimental Protocols
Recrystallization of Potassium Tetranitroplatinate(II)
Objective: To purify crude potassium tetranitroplatinate(II) by recrystallization from water.
Materials:
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Crude potassium tetranitroplatinate(II)
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Deionized water
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Erlenmeyer flask
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Hot plate with magnetic stirrer
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Stir bar
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Buchner funnel and filter flask
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Filter paper
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Ice bath
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Spatula
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Watch glass
Procedure:
-
Dissolution:
-
Place the crude potassium tetranitroplatinate(II) in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of deionized water.
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Gently heat the mixture on a hot plate while stirring.
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Continue to add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of water to ensure a good yield.
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-
Hot Filtration (if necessary):
-
If any insoluble impurities remain in the hot solution, perform a hot filtration.
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Preheat a clean Buchner funnel and filter flask by pouring hot water through them.
-
Quickly filter the hot solution to remove the insoluble impurities.
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-
Crystallization:
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Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
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Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
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Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
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Carefully transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or dry them in a desiccator.
-
-
Analysis:
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Once dry, weigh the purified crystals and calculate the percent yield.
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Assess the purity of the crystals using appropriate analytical methods.
-
Mandatory Visualization
Caption: Workflow for the purification of potassium tetranitroplatinate(II) by recrystallization.
References
Technical Support Center: Synthesis of Potassium Tetranitroplatinate(II)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]).
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of potassium tetranitroplatinate(II)?
A1: The most prevalent and well-documented starting material for the synthesis of potassium tetranitroplatinate(II) is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The synthesis involves the substitution of the chloride ligands with nitrite (B80452) ligands.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The most common impurities are substances resulting from incomplete reaction and potential side reactions. These include:
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Unreacted Starting Material: Residual potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
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Mixed Chloro-Nitro Complexes: A series of intermediate complexes where not all chloride ligands have been replaced by nitrite ligands. These take the general form K₂[Pt(NO₂)ₓCl₄₋ₓ], where x can be 1, 2, or 3.
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Hydrolysis Products: Although less commonly reported, hydrolysis of the nitro ligands can potentially occur, leading to aqua or hydroxo species.
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Excess Nitrite Salts: Residual potassium nitrite (KNO₂) from the reaction.
Q3: My final product is not the expected pale yellow color. What could be the issue?
A3: A deviation from the expected pale yellow color often indicates the presence of impurities.
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An orange or reddish tint may suggest the presence of unreacted potassium tetrachloroplatinate(II), which is a reddish-orange solid.
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Other color variations can arise from a mixture of different chloro-nitro platinate(II) complexes, each potentially having a slightly different hue.
Q4: How can I purify the crude potassium tetranitroplatinate(II)?
A4: Recrystallization is a common and effective method for purifying potassium tetranitroplatinate(II).[1] The crude product can be dissolved in a minimum amount of hot water, followed by slow cooling to allow for the formation of purer crystals, leaving impurities in the mother liquor. Washing the crystals with ice-cold water or a suitable solvent in which the product has low solubility can also help remove soluble impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of potassium tetranitroplatinate(II).
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or concentration of the nitrite source. 2. Product Loss During Workup: Product may be lost during filtration or washing steps due to its slight solubility in water. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature according to the protocol. Ensure a sufficient excess of the nitrite source is used. 2. Minimize Solubility Losses: Use minimal amounts of wash solvent (ice-cold water is recommended) and ensure the product has fully crystallized before filtration. |
| Presence of Unreacted K₂[PtCl₄] in the Final Product | 1. Insufficient Nitrite Reagent: The stoichiometric amount of potassium nitrite was not sufficient to fully substitute all chloride ligands. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Increase Molar Excess of Nitrite: Use a larger excess of potassium nitrite in the reaction mixture. 2. Extend Reaction Time: Increase the duration of the reaction at the specified temperature to ensure complete conversion. |
| Formation of Mixed Chloro-Nitro Platinate(II) Complexes | Stepwise Substitution: The substitution of chloride by nitrite is a stepwise process. Inadequate reaction conditions can halt the reaction at an intermediate stage. | Drive the Reaction to Completion: Employ more forcing reaction conditions, such as a higher temperature or a longer reaction time, to favor the formation of the fully substituted tetranitro complex. |
| Product Contamination with Excess Potassium Nitrite | Inadequate Washing: Insufficient washing of the final product after filtration. | Thorough Washing: Wash the crystalline product thoroughly with small portions of ice-cold water to remove any residual potassium nitrite. |
Quantitative Data Summary
The identification of specific chloro-nitro platinate(II) impurities can be aided by analytical techniques such as ¹⁹⁵Pt NMR spectroscopy. The chemical shifts are highly sensitive to the coordination environment of the platinum center.
| Complex | Formula | Expected ¹⁹⁵Pt NMR Chemical Shift Range (ppm) |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | ~ -1630 |
| Potassium Trichloronitroplatinate(II) | K₂[Pt(NO₂)Cl₃] | Varies with isomer |
| Potassium Dichlorodinitroplatinate(II) | K₂[Pt(NO₂)₂Cl₂] | Varies with isomer |
| Potassium Chlorotrinitroplatinate(II) | K₂[Pt(NO₂)₃Cl] | Varies with isomer |
| Potassium Tetranitroplatinate(II) | K₂[Pt(NO₂)₄] | ~ -970 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and reference standard used. The values provided are approximate and for comparative purposes.
Experimental Protocols
Synthesis of Potassium Tetranitroplatinate(II) from Potassium Tetrachloroplatinate(II)
This protocol is a representative method for the synthesis.
Materials:
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Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
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Potassium nitrite (KNO₂)
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Deionized water
Procedure:
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Dissolve a known quantity of potassium tetrachloroplatinate(II) in a minimum amount of deionized water with gentle heating to form a solution.
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In a separate vessel, prepare a concentrated aqueous solution of potassium nitrite. A significant molar excess (e.g., 8-10 equivalents) of potassium nitrite is recommended.
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Slowly add the potassium nitrite solution to the solution of potassium tetrachloroplatinate(II) while stirring.
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Heat the reaction mixture to a temperature of 70-80°C and maintain this temperature with continuous stirring for a period of 1-2 hours. The color of the solution should change from reddish-orange to a pale yellow.
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After the reaction is complete, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the product.
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Collect the pale yellow crystals of potassium tetranitroplatinate(II) by vacuum filtration.
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Wash the crystals with small portions of ice-cold deionized water to remove any unreacted potassium nitrite and other soluble impurities.
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Dry the product in a desiccator over a suitable drying agent.
Visualizations
Caption: Experimental workflow for the synthesis of K₂[Pt(NO₂)₄].
Caption: Troubleshooting logic for impurity identification.
References
Technical Support Center: Troubleshooting Low Catalytic Activity of K₂[Pt(NO₂)₄]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting low catalytic activity encountered when using potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]). This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data to help you diagnose and resolve common issues in your catalytic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to diminished or inconsistent catalytic performance of K₂[Pt(NO₂)₄].
Issue 1: Observed catalytic activity is significantly lower than expected.
Question: My reaction is showing little to no conversion, or the reaction rate is much slower than anticipated. What are the potential causes and how can I troubleshoot this?
Answer: Low catalytic activity can stem from several factors, ranging from the quality of the catalyst to the reaction conditions. A systematic approach is crucial to pinpoint the issue.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low catalytic activity.
Detailed Q&A:
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Q1: How can I be sure my K₂[Pt(NO₂)₄] is of high quality?
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A1: The purity of your catalyst is paramount. If synthesized in-house, meticulously follow a reliable synthesis protocol. Impurities from starting materials or side reactions during synthesis can act as inhibitors. For both commercial and in-house batches, characterization is key. Verify the compound's identity and purity using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of nitrite (B80452) ligands and the absence of contaminants, and Elemental Analysis to ensure the correct stoichiometry.
-
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Q2: What are common catalyst poisons for platinum complexes like K₂[Pt(NO₂)₄]?
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A2: Platinum catalysts are susceptible to poisoning by a variety of substances that can bind strongly to the active platinum center, blocking it from participating in the catalytic cycle. Common poisons include:
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Sulfur compounds: Thiols, sulfides, and sulfates are notorious poisons for platinum catalysts.
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Nitrogen compounds: While the catalyst itself contains nitrite ligands, other nitrogen-containing compounds like amines, pyridines, and nitriles can act as inhibitors, especially if they can bind more strongly than the reactants or solvent.
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Halides: Chloride, bromide, and iodide ions can coordinate to the platinum center and reduce its activity.
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Carbon monoxide (CO): CO can strongly adsorb onto platinum surfaces, blocking active sites.
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-
-
Q3: Could the nitrite ligands themselves be a source of the problem?
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A3: Yes, under certain conditions, the nitrite ligands can be unstable. In acidic media, nitrite can be converted to nitrous acid, which is unstable and can lead to decomposition of the complex. Under strongly reducing or oxidizing conditions, the nitrite ligand itself might react, leading to changes in the catalyst structure and activity. The stability of the [Pt(NO₂)₄]²⁻ anion is pH-dependent and it is generally more stable in neutral to slightly alkaline solutions.
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-
Q4: My reaction starts well but then slows down or stops completely. What could be happening?
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A4: This is a classic sign of catalyst deactivation during the reaction. Possible causes include:
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Thermal Degradation (Sintering): At high temperatures, the platinum species can agglomerate into larger, less active particles. This is more common with heterogeneous catalysts derived from K₂[Pt(NO₂)₄] but can also be a concern in some high-temperature homogeneous reactions.
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Fouling: The catalyst surface can be blocked by non-volatile byproducts, polymers, or coke (carbonaceous deposits).
-
Leaching: The active platinum species may not be stable under the reaction conditions and could be leaching from the support (if used) or decomposing in a homogeneous system.
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-
Experimental Protocols
Protocol 1: Synthesis of Potassium Tetranitroplatinate(II) (K₂[Pt(NO₂)₄])
This protocol describes the synthesis of K₂[Pt(NO₂)₄] from potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
Materials:
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Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
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Potassium nitrite (KNO₂)
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Distilled water
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Ice bath
Procedure:
-
Dissolution of K₂[PtCl₄]: In a suitable flask, dissolve a specific amount of K₂[PtCl₄] in a minimum amount of hot distilled water. For example, dissolve 4.15 g (0.01 mol) of K₂[PtCl₄] in 20 mL of hot water.
-
Preparation of KNO₂ solution: In a separate beaker, prepare a concentrated aqueous solution of potassium nitrite. Use a molar excess of KNO₂. For instance, dissolve 6.8 g (0.08 mol) of KNO₂ in 10 mL of water.
-
Reaction: Slowly add the hot K₂[PtCl₄] solution to the KNO₂ solution with constant stirring. The color of the solution should change from red to a pale yellow.
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Heating: Gently heat the reaction mixture to about 60-70°C for 30-60 minutes to ensure the complete substitution of the chloride ligands with nitrite ligands.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
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Isolation and Washing: Collect the pale yellow crystals of K₂[Pt(NO₂)₄] by filtration. Wash the crystals with a small amount of cold water and then with ethanol to remove any unreacted starting materials and byproducts.
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Drying: Dry the product in a desiccator over a suitable drying agent.
Synthesis Workflow:
Caption: Experimental workflow for the synthesis of K₂[Pt(NO₂)₄].
Quantitative Data Summary
The catalytic activity of platinum complexes is highly dependent on reaction parameters. The following tables provide illustrative data on how these parameters can influence the outcome of a catalytic reaction.
Table 1: Effect of Temperature on Catalytic Activity (Illustrative data for a hypothetical oxidation reaction)
| Temperature (°C) | Conversion (%) | Selectivity to Product A (%) |
| 50 | 15 | 95 |
| 70 | 45 | 92 |
| 90 | 85 | 88 |
| 110 | 98 | 75 |
Table 2: Effect of Catalyst Loading on Reaction Rate (Illustrative data for a hypothetical hydrogenation reaction)
| Catalyst Loading (mol%) | Initial Reaction Rate (mol L⁻¹ s⁻¹) |
| 0.1 | 1.2 x 10⁻⁵ |
| 0.5 | 6.0 x 10⁻⁵ |
| 1.0 | 1.2 x 10⁻⁴ |
| 2.0 | 2.3 x 10⁻⁴ |
Table 3: Influence of Substrate Concentration on Initial Rate (Illustrative data following Michaelis-Menten-like kinetics)
| Substrate Concentration (M) | Initial Rate (relative units) |
| 0.05 | 35 |
| 0.10 | 60 |
| 0.20 | 85 |
| 0.40 | 98 |
| 0.80 | 100 |
Logical Relationships in Catalyst Deactivation
Understanding the potential pathways for catalyst deactivation is crucial for troubleshooting.
Caption: Logical relationships between causes and mechanisms of catalyst deactivation.
Optimizing reaction conditions for catalysis with K2[Pt(NO2)4]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for catalysis using potassium tetranitroplatinate(II) (K2[Pt(NO2)4]).
Frequently Asked Questions (FAQs)
Q1: What types of reactions are catalyzed by K2[Pt(NO2)4]?
A1: K2[Pt(NO2)4] is a versatile platinum(II) complex that can serve as a catalyst precursor for a variety of organic transformations. While specific applications are continually emerging, it is primarily associated with reactions typical for platinum catalysts, including:
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Hydrosilylation: The addition of Si-H bonds across unsaturated bonds in alkenes and alkynes. Platinum catalysts are highly important for this reaction in industrial applications.
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Hydrogenation: The addition of hydrogen across double or triple bonds. Platinum-group metals are effective catalysts for the hydrogenation of various functional groups.
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Oxidation: Platinum catalysts can facilitate the oxidation of various substrates, such as the oxidation of NO to NO2.
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C-H Activation: The functionalization of otherwise inert carbon-hydrogen bonds is a key area where platinum catalysts are explored.
Q2: How is the active catalytic species formed from K2[Pt(NO2)4]?
A2: K2[Pt(NO2)4] typically acts as a precursor to the active catalyst. The nitro (NO2) ligands can be displaced or reduced under reaction conditions to generate a coordinatively unsaturated platinum species. This active species can then enter the catalytic cycle. The specific activation method depends on the reaction type and may involve heat, light, or the presence of co-catalysts or reducing agents.
Q3: What are the typical solvent choices for reactions with K2[Pt(NO2)4]?
A3: K2[Pt(NO2)4] is slightly soluble in water but has better solubility in some organic solvents.[1] The choice of solvent is critical and depends on the specific reaction, substrate solubility, and reaction temperature. Common solvents for platinum-catalyzed reactions include:
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Toluene
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Tetrahydrofuran (THF)
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Dichloromethane (DCM)
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Acetonitrile
It is essential to use dry, deoxygenated solvents, as both water and oxygen can interfere with the catalyst's activity and stability.
Q4: What is the recommended catalyst loading for K2[Pt(NO2)4]?
A4: The optimal catalyst loading can vary significantly depending on the reaction's nature and the substrate's reactivity. For initial screening, a catalyst loading in the range of 0.1 to 2 mol% relative to the limiting reagent is a common starting point. The loading should be optimized to achieve a balance between reaction rate, yield, and cost.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst Precursor | Ensure the K2[Pt(NO2)4] is of high purity and has been stored correctly, away from moisture and light. |
| Insufficient Catalyst Activation | The reaction conditions may not be sufficient to generate the active catalytic species. Try increasing the temperature, using a reducing agent (e.g., a silane (B1218182) in hydrosilylation), or irradiating with a suitable light source if a photochemically initiated reaction is intended. |
| Presence of Catalyst Poisons | Substrates, solvents, or glassware may contain impurities that act as catalyst poisons (e.g., sulfur compounds, strong coordinating ligands). Purify all reagents and ensure glassware is scrupulously clean. |
| Incorrect Reaction Conditions | The temperature, pressure, or reaction time may be suboptimal. Perform a systematic optimization of these parameters. |
Issue 2: Poor Selectivity or Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Isomerization of Substrate | In reactions like hydrosilylation, platinum catalysts can cause isomerization of the alkene substrate. Lowering the reaction temperature or catalyst loading may reduce this side reaction. |
| Over-oxidation or Over-hydrogenation | In oxidation or hydrogenation reactions, the desired product may be further transformed. Reduce the reaction time, lower the temperature, or use a more selective catalyst system if available. |
| Dehydrogenative Silylation | A common side reaction in hydrosilylation. The choice of solvent and catalyst precursor can influence the extent of this side reaction. |
| Formation of Platinum Black | Precipitation of platinum metal (platinum black) indicates catalyst decomposition. This can lead to uncontrolled and non-selective catalysis. Ensure an inert atmosphere and use appropriate ligands to stabilize the platinum center if necessary. |
Issue 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Steps |
| Aggregation of Platinum Nanoparticles | The active catalyst may aggregate into larger, less active particles. The use of supporting materials or stabilizing ligands can help prevent this. |
| Oxidative Addition of Substrate or Product | Strong coordination of the product to the platinum center can inhibit catalyst turnover. Consider modifying the reaction conditions to favor product dissociation. |
| Surface Poisoning | Accumulation of byproducts or impurities on the catalyst surface can block active sites. Ensure high purity of all reaction components. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 0.1 | 24 | ||
| 0.5 | 12 | ||
| 1.0 | 6 | ||
| 2.0 | 3 | ||
| Users should populate this table with their experimental data. |
Table 2: Influence of Temperature on Product Selectivity
| Temperature (°C) | Desired Product (%) | Byproduct A (%) | Byproduct B (%) |
| 25 | |||
| 50 | |||
| 75 | |||
| 100 | |||
| Users should populate this table with their experimental data. |
Experimental Protocols
General Protocol for a Platinum-Catalyzed Hydrosilylation Reaction
1. Materials:
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K2[Pt(NO2)4]
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Alkene or alkyne substrate
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Hydrosilane (e.g., triethylsilane, phenylsilane)
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Anhydrous, deoxygenated solvent (e.g., toluene)
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Inert gas (e.g., Argon or Nitrogen)
2. Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene or alkyne substrate in the chosen solvent.
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Add the hydrosilane to the reaction mixture.
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In a separate vial, weigh the required amount of K2[Pt(NO2)4] and dissolve it in a small amount of the reaction solvent.
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Add the catalyst solution to the reaction mixture via syringe.
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Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, NMR).
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Upon completion, cool the reaction to room temperature.
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The crude product can be purified by distillation or column chromatography.
Visualizations
References
Technical Support Center: Potassium Tetranitroplatinate(II) in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]).
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of a freshly prepared potassium tetranitroplatinate(II) solution?
A freshly prepared aqueous solution of potassium tetranitroplatinate(II) should be a clear, pale yellow solution. The compound is generally described as being slightly soluble to soluble in water.[1][2] The intensity of the yellow color will depend on the concentration.
Q2: What are the primary factors that can affect the stability of my potassium tetranitroplatinate(II) solution?
The stability of aqueous solutions of square-planar platinum(II) complexes like potassium tetranitroplatinate(II) is influenced by several factors, including:
-
pH: The acidity or basicity of the solution can promote hydrolysis or other ligand substitution reactions.[3][4][5][6]
-
Temperature: Elevated temperatures can accelerate decomposition reactions.[1][7][8]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions and degradation.[9][10][11][12]
-
Presence of other ions: Certain ions in the solution can participate in ligand exchange reactions.
Q3: What are the likely decomposition pathways for potassium tetranitroplatinate(II) in an aqueous solution?
In aqueous solution, the tetranitroplatinate(II) anion, [Pt(NO₂)₄]²⁻, can undergo several decomposition reactions, primarily through ligand substitution pathways. The most common is hydrolysis, where the nitrite (B80452) (NO₂) ligands are sequentially replaced by water molecules. Other potential pathways include photo-induced decomposition and redox reactions involving the nitrite ligand.
Q4: How can I monitor the stability of my potassium tetranitroplatinate(II) solution over time?
Several analytical techniques can be employed to monitor the stability of your solution:[13]
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate decomposition, as the coordination environment of the platinum(II) center changes.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent complex from its degradation products, allowing for quantification of the remaining intact complex.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR spectroscopy is a powerful tool for identifying different platinum species in solution, providing direct evidence of decomposition.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution color changes from pale yellow to brown or develops a precipitate. | This may indicate the formation of platinum oxides or metallic platinum due to decomposition. | 1. Verify the pH of the solution; extreme pH values can accelerate decomposition. 2. Ensure the solution is protected from light. 3. If the solution was heated, consider if the temperature was too high. 4. Prepare a fresh solution using high-purity water and store it under recommended conditions. |
| Unexpected peaks appear in the HPLC or NMR spectrum. | This is a direct indication of the formation of new platinum species due to decomposition, likely through hydrolysis or other ligand substitution reactions. | 1. Identify the new species if possible by comparing with known standards or through further analytical characterization. 2. Review the experimental conditions (pH, temperature, light exposure) to identify the likely cause of decomposition. 3. Consider using a buffered solution to maintain a stable pH. |
| Inconsistent experimental results when using the solution. | The concentration of the active [Pt(NO₂)₄]²⁻ species may be decreasing over time due to instability, leading to variability in reaction outcomes. | 1. Prepare fresh solutions for each experiment or use them within a validated stability window. 2. Routinely monitor the concentration of the stock solution using a suitable analytical method like UV-Vis spectroscopy. 3. Store stock solutions in the dark and at a low temperature (e.g., 2-8 °C) to slow down decomposition. |
Quantitative Data Summary
| Factor | Effect on Stability | General Recommendation |
| pH | Stability is generally highest in neutral to slightly acidic conditions. Both highly acidic and highly alkaline conditions can promote hydrolysis. | Maintain a pH in the range of 4-7. Use a non-coordinating buffer if pH control is critical. |
| Temperature | Higher temperatures increase the rate of decomposition reactions. | Prepare and store solutions at room temperature or below. Avoid heating unless necessary for a specific protocol, and if so, for the shortest possible time. |
| Light | Exposure to UV and even ambient light can lead to photodecomposition. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Ionic Strength | High concentrations of other ions, particularly halides, may lead to ligand substitution. | Use high-purity water for solution preparation. Be mindful of the composition of any buffers or other reagents added. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of Potassium Tetranitroplatinate(II)
-
Accurately weigh the desired amount of solid K₂[Pt(NO₂)₄].
-
Use deionized, high-purity water as the solvent.
-
Add the solid to the water and stir until fully dissolved. Gentle warming (not exceeding 40°C) may be used to aid dissolution, but prolonged heating should be avoided.
-
Once dissolved, allow the solution to cool to room temperature.
-
Store the solution in a tightly sealed, light-protected container (e.g., an amber glass bottle) at room temperature or refrigerated (2-8 °C) for enhanced stability.
Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy
-
Prepare a fresh solution of K₂[Pt(NO₂)₄] at a known concentration.
-
Immediately record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-500 nm).
-
Store the solution under the desired experimental conditions (e.g., at a specific temperature, pH, or light exposure).
-
At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.
-
Compare the spectra over time. A decrease in the absorbance of the characteristic peaks for [Pt(NO₂)₄]²⁻ or the appearance of new peaks would indicate decomposition.
Visualizations
Caption: Stepwise hydrolysis of the tetranitroplatinate(II) ion in aqueous solution.
Caption: A general experimental workflow for preparing and monitoring the stability of K₂[Pt(NO₂)₄] solutions.
References
- 1. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 2. pgmschem.com [pgmschem.com]
- 3. osti.gov [osti.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 14. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Fingerprints from Chloride to Iodide: Halide vs. Ammonia Release in Platinum Anticancer Complexes [mdpi.com]
Side reactions in the synthesis of platinum complexes from K2[Pt(NO2)4]
Welcome to the Technical Support Center for Platinum Complex Synthesis.
This guide is designed for researchers, scientists, and drug development professionals working with potassium tetranitroplatinate(II) (K₂[Pt(NO₂₎₄]) as a starting material. Here you will find troubleshooting advice and answers to frequently asked questions regarding common side reactions and other issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of K₂[Pt(NO₂₎₄] as a precursor?
Potassium tetranitroplatinate(II) is a water-soluble platinum(II) salt that serves as a versatile starting material.[1] The four nitro (NO₂) ligands are bound to the platinum center through the nitrogen atom. These ligands can be sequentially substituted by other ligands, such as amines or halides, to form a variety of platinum complexes. The nitro group has a moderate trans effect, which influences the stereochemical outcome of substitution reactions.
Q2: What are the most common types of side reactions when using K₂[Pt(NO₂₎₄]?
When synthesizing platinum complexes from K₂[Pt(NO₂₎₄], several side reactions can occur:
-
Incomplete Substitution: Not all four nitro ligands may be replaced by the incoming ligand, leading to mixed-ligand species.
-
Isomerization: The desired geometric isomer (e.g., cis) may convert to another isomer (e.g., trans). This can be promoted by heat or prolonged reaction times.[2][3]
-
Linkage Isomerization: The nitro ligand (Pt-NO₂) can isomerize to a nitrito ligand (Pt-ONO), particularly under photochemical conditions.[4][5][6][7]
-
Formation of Insoluble Salts: Similar to the formation of Magnus's Green Salt in chloride-based syntheses, if both cationic (e.g., [Pt(NH₃)₄]²⁺) and anionic (e.g., [Pt(NO₂)₄]²⁻) platinum complexes are present in solution, they can precipitate as a low-solubility double salt.[8]
-
Redox Reactions: The platinum(II) center can be oxidized to platinum(IV), or the nitro ligands can be involved in redox processes, sometimes leading to unexpected colorful intermediates, such as blue or green complexes.[9][10]
Q3: How can I confirm the purity and identity of my final platinum complex?
A combination of analytical techniques is essential for comprehensive characterization. The choice of methods depends on the specific properties of the complex and the suspected impurities.
Table 1: Analytical Techniques for Platinum Complex Characterization
| Technique | Purpose | Information Provided |
| NMR Spectroscopy | Structure Elucidation & Purity | ¹H, ¹³C NMR confirms the structure of organic ligands. ¹⁹⁵Pt NMR is highly sensitive to the coordination environment of the platinum center and can distinguish between different isomers and impurities.[3] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies characteristic vibrations of ligands (e.g., N-H stretches in ammines, N=O stretches in nitro groups) and Pt-ligand bonds in the far-IR region.[3] |
| Elemental Analysis (CHN) | Stoichiometric Validation | Determines the percentage of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula of the complex.[3] |
| Mass Spectrometry (MS) | Molecular Weight Determination | ESI-MS or FAB-MS provides the molecular weight of the complex, helping to confirm its identity.[10] |
| ICP-MS / ICP-OES | Trace Metal Impurity Analysis | Quantifies the amount of platinum and detects trace metal impurities with very high sensitivity.[11][12] |
| X-ray Crystallography | Absolute Structure Determination | Provides the definitive solid-state structure, including bond lengths, bond angles, and stereochemistry.[13] |
| Kurnakow Test | Isomer Identification | A chemical test using thiourea (B124793) to qualitatively distinguish between cis and trans isomers of certain platinum complexes.[2][8][14] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Issue 1: The reaction yields a mixture of geometric isomers (cis and trans).
Question: My goal was to synthesize the cis-isomer, but I've isolated a mixture containing the trans-isomer. What went wrong and how can I fix it?
Answer: Formation of the undesired trans-isomer is a common problem, often influenced by reaction conditions.
-
Potential Cause 1: Thermal Isomerization. Heating the reaction mixture for too long or at too high a temperature can provide the activation energy needed for the cis complex to rearrange to the more thermodynamically stable trans isomer.[2][3]
-
Solution: Carefully control the reaction temperature and time. Run preliminary experiments at lower temperatures or for shorter durations and monitor the reaction progress (e.g., by TLC or ¹⁹⁵Pt NMR) to find the optimal conditions that favor the kinetic cis product.
-
Potential Cause 2: Solvent Effects. Certain solvents can promote isomerization. For example, some cis complexes have been observed to isomerize to the trans form upon recrystallization from hot acetone (B3395972) or DMF.[2]
-
Solution: Test different solvents for your reaction and purification steps. If you suspect isomerization during recrystallization, confirm the product's stereochemistry after each purification step.
-
Detection and Separation: The Kurnakow test can be used for rapid qualitative detection of the trans isomer.[15][16] Separation can often be achieved by fractional crystallization, as cis and trans isomers frequently have different solubilities.
Issue 2: An unexpected, brightly colored precipitate has formed.
Question: During the reaction of K₂[Pt(NO₂₎₄] with an amine, a dark blue or green solid crashed out of solution. What is it?
Answer: The formation of intensely colored intermediates or side products in platinum chemistry often points to complexes with mixed oxidation states or unusual coordination environments.
-
Potential Cause: When reacting K₂[Pt(NO₂₎₄] with certain reagents, monomeric species containing a nitrosyl (NO) ligand, such as K[Pt(NO₂)₄(NO)H₂O], can form.[10] These are known to be dark blue.[10] Alternatively, "platinum blues" can arise from the partial oxidation of Pt(II) to an average oxidation state between +2 and +4.
-
Solution: Ensure the reaction is carried out under a controlled atmosphere (e.g., inert gas like Argon or Nitrogen) if oxidation is suspected. Analyze the colored solid separately to identify it. Modifying the pH or the rate of reagent addition can sometimes prevent the formation of these intermediates.[17]
Issue 3: The yield of the desired product is very low.
Question: After completing the synthesis and workup, the isolated yield of my platinum complex is significantly lower than expected. What are the likely causes?
Answer: Low yields can stem from incomplete reactions, product instability, or loss during purification.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient time, incorrect temperature, or suboptimal stoichiometry.
-
Solution: Monitor the reaction over time to determine when it is complete. Gently heating the reaction may improve the rate and yield, but be mindful of potential isomerization (see Issue 1). Ensure precise stoichiometry of your reagents.
-
Potential Cause 2: Product Solubility. Your desired complex might have significant solubility in the reaction solvent, leading to losses during filtration.
-
Solution: After filtering the product, try cooling the filtrate further or partially evaporating the solvent to induce further precipitation. Alternatively, change the solvent system to one in which your product is less soluble.
-
Potential Cause 3: Instability. The target complex may be unstable under the reaction or workup conditions, leading to decomposition.[18]
-
Solution: Conduct the reaction under mild conditions (e.g., protect from light, use moderate temperatures). Analyze the filtrate for decomposition products to diagnose the issue.
Experimental Protocols
Protocol 1: Synthesis of cis-Diamminedinitritoplatinum(II) from K₂[Pt(NO₂₎₄]
This protocol provides a general methodology for the substitution of two nitro ligands with ammonia (B1221849) to yield the cis product.
-
Dissolution: Dissolve 1.0 g of K₂[Pt(NO₂₎₄] in 20 mL of deionized water with gentle warming (approx. 40°C) in a flask protected from light.
-
Ligand Addition: Slowly add a stoichiometric amount (2 molar equivalents) of aqueous ammonia solution dropwise to the platinum solution with constant stirring.
-
Reaction: Maintain the solution at 40-50°C and stir for 1-2 hours. The progress of the reaction can be monitored by observing the formation of a pale yellow precipitate. Avoid higher temperatures to minimize the risk of isomerization to the trans product.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the yellow precipitate by vacuum filtration. Wash the solid with a small amount of cold water, followed by ethanol, and finally ether.
-
Drying: Dry the product in a desiccator under vacuum.
-
Characterization: Confirm the identity and purity of the product using IR, NMR, and elemental analysis.
Protocol 2: The Kurnakow Test for Isomer Identification
This chemical test is used to distinguish between cis and trans isomers of diamminedihaloplatinum(II) complexes and is applicable to analogous dinitrito complexes.[2][8][19]
-
Sample Preparation: Place a small amount (a few milligrams) of your product in a test tube. In a separate test tube, place a sample of the known undesired isomer (if available) as a control.
-
Dissolution: Add the minimum amount of deionized water to each test tube to fully dissolve the complex. Gentle warming may be necessary.
-
Reagent Addition: Add a few drops of a saturated aqueous solution of thiourea to each test tube.
-
Observation:
-
Cis-isomer: The solution will typically turn a deep yellow, forming the soluble tetra(thiourea)platinum(II) complex, [Pt(tu)₄]²⁺.[14][15]
-
Trans-isomer: A white or pale yellow precipitate of trans-[Pt(NH₃)₂(tu)₂]²⁺ will form, as the ammine ligands are not in a position to be labilized by the strong trans effect of the newly added thiourea ligands.[2][14][15]
-
Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
References
- 1. Potassium tetranitroplatinate(II) | K2N4O8Pt-2 | CID 16211695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - NitroâNitrito Photoisomerization of Platinum(II) Complexes with Pt(NO2)42â and (FSO2)2Nâ Anions: Correlation between Isomerization Ratio and Reaction Cavity - Crystal Growth & Design - Figshare [figshare.com]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. kccollege.ac.in [kccollege.ac.in]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
How to handle and store potassium tetranitroplatinate(II) safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of potassium tetranitroplatinate(II).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with potassium tetranitroplatinate(II)?
A1: The primary hazards include potential irritation to the skin, eyes, and respiratory system.[1] It is crucial to avoid inhalation of dust and direct contact with the substance.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling potassium tetranitroplatinate(II), it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or glasses, protective gloves, and a lab coat or long-sleeved clothing to prevent skin exposure.[2][3][4] In situations where dust may be generated, respiratory protection may be necessary.[5]
Q3: What are the proper storage conditions for potassium tetranitroplatinate(II)?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][5] Some sources recommend refrigeration, with temperatures between 2 and 8 °C.[6]
Q4: Are there any incompatible materials I should be aware of?
A4: Yes, potassium tetranitroplatinate(II) is incompatible with oxidizing agents.[2] Contact with these materials should be avoided to prevent hazardous reactions.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, potassium tetranitroplatinate(II) can release hazardous substances such as nitrogen oxides (NOx), potassium oxides, and platinum oxides.[2]
Q6: How should I dispose of potassium tetranitroplatinate(II) waste?
A6: Waste material must be disposed of in accordance with national and local regulations for hazardous waste.[5][7] Do not mix it with other waste.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2][3]
Troubleshooting Guides
Problem: I have spilled a small amount of potassium tetranitroplatinate(II) powder in the lab.
Solution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to avoid dust inhalation.[2]
-
Wear Appropriate PPE: Before cleaning, put on your safety goggles, gloves, and lab coat.[2]
-
Contain and Clean: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[2] Avoid generating dust during this process.[2]
-
Decontaminate the Area: Clean the affected surface thoroughly.
-
Dispose of Waste: Dispose of the contained spill and any contaminated cleaning materials as hazardous waste according to your institution's and local regulations.[5][7]
Problem: The potassium tetranitroplatinate(II) appears discolored or has changed its physical appearance.
Solution:
A change in appearance could indicate contamination or decomposition. Do not use the compound if its integrity is questionable. It is important to consider that the compound is stable under normal conditions, so any change may be due to improper storage or handling.[2] If you observe any unexpected changes, it is recommended to dispose of the material safely and obtain a fresh supply.
Quantitative Safety Data
| Parameter | Value | Reference |
| Permissible Exposure Limit (PEL) - as Pt (soluble salts) | 0.002 mg/m³ | [8] |
| Threshold Limit Value (TLV) - as Pt (soluble salts) | 0.002 mg/m³ | [8] |
| Immediately Dangerous to Life or Health (IDLH) - as Pt (soluble salts) | 4.0 mg/m³ | [8] |
Visual Guides
Caption: Safe handling workflow for potassium tetranitroplatinate(II).
Caption: Troubleshooting guide for common issues with potassium tetranitroplatinate(II).
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.dk [fishersci.dk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 8. Potassium tetranitroplatinate(II) | K2N4O8Pt-2 | CID 16211695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity K₂[Pt(NO₂)₄] Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of K₂[Pt(NO₂)₄]?
A1: The recommended solvent for recrystallizing K₂[Pt(NO₂)₄] is deionized or distilled water. The compound is soluble in water, and its solubility is temperature-dependent, which is a key requirement for successful recrystallization.
Q2: What are the common impurities found in crude K₂[Pt(NO₂)₄] and how can they be removed?
A2: Common impurities may include unreacted starting materials such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), potassium nitrite (B80452) (KNO₂), and other platinum-containing side products. These impurities are typically removed during the recrystallization process as they will have different solubility profiles compared to the desired product. For colored impurities, treatment with activated carbon may be effective.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize the yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After slow cooling to room temperature, placing the crystallization vessel in an ice bath can further decrease the solubility of K₂[Pt(NO₂)₄] and promote more complete precipitation.
Q4: My recrystallized product appears as a fine powder, not crystals. What went wrong?
A4: The formation of a fine powder instead of distinct crystals often indicates that the crystallization process occurred too rapidly. This can be caused by cooling the solution too quickly or by using a highly supersaturated solution. To encourage the growth of larger crystals, allow the saturated solution to cool slowly and undisturbed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was added). 2. The cooling process is not sufficient to induce crystallization. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration. 2. After cooling to room temperature, place the flask in an ice bath for an extended period. 3. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. |
| Oily precipitate forms instead of crystals. | 1. The compound may be "oiling out" if the solution is supersaturated at a temperature above the melting point of the solvated compound. 2. Presence of significant impurities that lower the melting point. | 1. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool more slowly. 2. If impurities are suspected, consider a pre-purification step or treatment with activated carbon before recrystallization. |
| Crystals are colored when they should be colorless/white. | Presence of colored impurities. | Add a small amount of activated carbon to the hot solution before filtration. Be cautious not to add too much, as it can adsorb the product as well. |
| Low recovery of the recrystallized product. | 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration. 3. The product has significant solubility even at low temperatures. | 1. Use the minimum volume of hot solvent required for complete dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. 3. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
Experimental Protocol: Recrystallization of K₂[Pt(NO₂)₄]
This protocol describes a general method for the purification of K₂[Pt(NO₂)₄] by recrystallization from an aqueous solution.
Materials:
-
Crude K₂[Pt(NO₂)₄]
-
Deionized or distilled water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude K₂[Pt(NO₂)₄] in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid has completely dissolved. Avoid adding an excess of water to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Stir the mixture for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration. To do this, preheat a clean Erlenmeyer flask and a funnel (with filter paper) on the hot plate. Quickly filter the hot solution into the preheated flask to remove the carbon and any other solids.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, ensure the flask is in a location where it will not be disturbed.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the product and maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or in a drying oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.
Recrystallization Workflow
Caption: Workflow for the recrystallization of K₂[Pt(NO₂)₄].
Troubleshooting Logic
Caption: Troubleshooting decision tree for K₂[Pt(NO₂)₄] recrystallization.
Validation & Comparative
A Comparative Guide to Platinum(II) Complexes: Potassium Tetranitroplatinate(II) vs. Potassium Tetrachloroplatinate(II)
For researchers, scientists, and drug development professionals, the selection of an appropriate platinum precursor is a critical decision that can significantly impact the success of a synthetic route or the performance of a final product. This guide provides an objective comparison of two common platinum(II) starting materials: potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) and potassium tetrachloroplatinate(II) (K₂[PtCl₄]), supported by their chemical properties, synthesis protocols, and established applications.
This document aims to furnish a clear and concise comparison to aid in the selection of the optimal platinum(II) complex for specific research and development needs.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of both complexes is presented below, highlighting their key differences.
| Property | Potassium Tetranitroplatinate(II) | Potassium Tetrachloroplatinate(II) |
| Molecular Formula | K₂[Pt(NO₂)₄] | K₂[PtCl₄] |
| Molecular Weight | 457.30 g/mol [1] | 415.09 g/mol [2] |
| Appearance | White to bright yellow crystalline solid/powder[1][3] | Reddish-orange to red/brown solid[2] |
| Solubility in Water | Soluble[1] | Appreciably soluble, with solubility increasing with temperature (0.93 g/100 mL at 16 °C, 5.3 g/100 mL at 100 °C)[2] |
| Density | Not readily available | 3.38 g/mL at 25 °C[2][4] |
| Platinum (Pt) Content | ~42.6% | ~47.0% |
Synthesis and Reactivity: A Tale of Two Ligands
The primary distinction between these two platinum complexes lies in their anionic ligands: four nitro (-NO₂) groups versus four chloro (-Cl) groups. This difference fundamentally influences their synthesis, stability, and reactivity in ligand exchange reactions.
Potassium tetrachloroplatinate(II) is a widely used and commercially available starting material. It is typically synthesized by the reduction of potassium hexachloroplatinate(IV) (K₂[PtCl₆]).[2] The chloride ligands in K₂[PtCl₄] are relatively labile and can be readily displaced by a variety of other ligands, making it a versatile precursor for a wide range of platinum coordination complexes.[2] A notable example is its use in the synthesis of the anticancer drug cisplatin (B142131), cis-[PtCl₂(NH₃)₂].[2]
Potassium tetranitroplatinate(II) , on the other hand, is often synthesized from potassium tetrachloroplatinate(II). This synthesis involves a ligand exchange reaction where the chloride ions are replaced by nitrite (B80452) ions. This relationship underscores the greater lability of the chloro ligands compared to the nitro ligands under these specific reaction conditions. The nitro-platinum bond is generally considered to be stronger and more inert than the chloro-platinum bond, which can be an advantage in applications requiring a more stable platinum complex.
Experimental Protocols
A common method for the preparation of K₂[PtCl₄] involves the reduction of K₂[PtCl₆] with a reducing agent such as hydrazine (B178648) or sulfur dioxide.[2]
Protocol Outline:
-
A suspension of potassium hexachloroplatinate(IV) in water is treated with a reducing agent.
-
The reaction mixture is heated to facilitate the reduction of Pt(IV) to Pt(II).
-
The resulting solution containing potassium tetrachloroplatinate(II) is then cooled to crystallize the product.
-
The reddish-orange crystals are collected by filtration, washed, and dried.
A detailed, recyclable method for the production of K₂[PtCl₄] has also been reported, involving the reduction of K₂[PtCl₆] with potassium oxalate (B1200264) and subsequent regeneration of the starting material from the filtrate.[5]
The synthesis of K₂[Pt(NO₂)₄] is achieved through the displacement of the chloride ligands from K₂[PtCl₄] using a nitrite salt.
Protocol Outline:
-
Potassium tetrachloroplatinate(II) is dissolved in water.
-
An excess of a nitrite salt, such as potassium nitrite (KNO₂), is added to the solution.
-
The mixture is heated to promote the ligand exchange reaction.
-
Upon cooling, the less soluble potassium tetranitroplatinate(II) precipitates as a yellow solid.
-
The product is isolated by filtration, washed with cold water, and dried.
The logical relationship for the synthesis of these compounds can be visualized as follows:
Applications in Research and Development
The choice between K₂[Pt(NO₂)₄] and K₂[PtCl₄] is largely dictated by the specific requirements of the intended application.
Potassium Tetrachloroplatinate(II): The Versatile Precursor
Due to the reactivity of its chloride ligands, K₂[PtCl₄] is a cornerstone reagent for the synthesis of a vast array of platinum compounds.[2]
-
Precursor for Anticancer Drugs: It is a key starting material for the synthesis of cisplatin and its analogues.[2]
-
Catalysis: It is used to prepare platinum-based catalysts for various organic transformations and is a precursor for platinum nanoparticles.[6]
-
Materials Science: It serves as a precursor for the synthesis of various platinum nanomaterials.[6]
-
Coordination Chemistry: Its utility as a starting material for preparing other platinum coordination complexes is a primary application.[7]
The general workflow for utilizing K₂[PtCl₄] as a precursor can be illustrated as:
Potassium Tetranitroplatinate(II): The Stable Complex
The greater stability of the Pt-NO₂ bond makes K₂[Pt(NO₂)₄] suitable for applications where a robust platinum complex is required.
-
Catalysis: It serves as a catalyst in various chemical reactions, valued for its stability under certain reaction conditions.[3]
-
Analytical Chemistry: Its ability to form stable complexes is utilized in methods for the detection and quantification of various ions.[3]
-
Materials Science: It is employed in the development of advanced materials such as conductive polymers and nanomaterials where its stability and conductivity are advantageous.[3]
Objective Comparison and Concluding Remarks
| Feature | Potassium Tetranitroplatinate(II) | Potassium Tetrachloroplatinate(II) | Recommendation For: |
| Reactivity | Lower (more inert Pt-NO₂ bonds) | Higher (more labile Pt-Cl bonds) | K₂[PtCl₄]: Synthesis of a wide variety of Pt(II) derivatives through ligand substitution. |
| Stability | Higher | Lower | K₂[Pt(NO₂)₄]: Applications requiring a stable Pt(II) complex that resists ligand displacement. |
| Role in Synthesis | Often a final product or stable intermediate | Primarily a starting material/precursor | K₂[PtCl₄]: A versatile starting point for multi-step syntheses. |
| Primary Applications | Catalysis, analytical standards, stable materials | Precursor for other Pt complexes (e.g., drugs, catalysts) | K₂[Pt(NO₂)₄]: Direct use in applications where its inherent properties are desired. |
-
For researchers aiming to synthesize novel platinum complexes or requiring a versatile starting material for various applications, potassium tetrachloroplatinate(II) is the logical choice due to the lability of its chloride ligands.
-
Conversely, for applications that demand a stable, well-defined platinum(II) complex, such as in specific catalytic processes or as an analytical standard, potassium tetranitroplatinate(II) offers the advantage of greater inertness.
Ultimately, a thorough understanding of the reaction conditions and the desired properties of the final product will guide the judicious selection of the appropriate platinum(II) precursor.
References
- 1. Potassium tetranitroplatinate(II) | K2N4O8Pt-2 | CID 16211695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Potassium tetrachloroplatinate(II) | 10025-99-7 [amp.chemicalbook.com]
- 5. GR1007317B - Recyclable method for the production of potassium tetrachloroplatinate (k2ptcl4) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
A Comparative Guide to the Cytotoxicity of Cisplatin and Potassium Tetranitroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the well-established anticancer drug cisplatin (B142131) and the lesser-studied platinum compound, potassium tetranitroplatinate(II). While extensive data exists for cisplatin, this document highlights the significant lack of publicly available research on the cytotoxic effects of potassium tetranitroplatinate(II), representing a notable gap in the scientific literature.
Executive Summary
Cisplatin is a potent chemotherapeutic agent with a well-documented mechanism of action revolving around DNA damage and the induction of apoptosis in cancer cells. In stark contrast, there is a notable absence of published studies evaluating the cytotoxicity of potassium tetranitroplatinate(II) against any cancer cell lines. Consequently, a direct quantitative comparison based on experimental data is not feasible at this time. This guide will present a comprehensive overview of cisplatin's cytotoxic profile and provide the standard experimental protocols that would be necessary to evaluate the potential anticancer activity of potassium tetranitroplatinate(II).
Data Presentation: A Tale of Two Compounds
The disparity in available research is starkly evident when comparing the cytotoxicity data for these two platinum compounds.
Table 1: Comparative Overview
| Feature | Cisplatin | Potassium Tetranitroplatinate(II) |
| Chemical Formula | cis-[Pt(NH₃)₂Cl₂] | K₂[Pt(NO₂)₄] |
| Primary Use | Anticancer Drug | Catalyst, Materials Science |
| Cytotoxicity Data | Extensively Studied | No Data Available |
| Mechanism of Action | DNA Adduct Formation, Apoptosis Induction | Unknown |
Table 2: Representative IC₅₀ Values for Cisplatin
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC₅₀ values for cisplatin vary widely depending on the cell line, exposure time, and assay method. The following table presents a selection of reported IC₅₀ values to illustrate its cytotoxic potency.
| Cell Line | Cancer Type | Exposure Time (h) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 24 | 10.91 ± 0.19[1] |
| A549 | Lung Carcinoma | 48 | 7.49 ± 0.16[1] |
| A549 | Lung Carcinoma | 72 | 9.79 ± 0.63[1] |
| MCF-7 | Breast Adenocarcinoma | 48-72 | Highly variable |
| HeLa | Cervical Adenocarcinoma | 48-72 | Highly variable |
| A2780 | Ovarian Carcinoma | 72 | ~2.5-20 |
Note: A meta-analysis of cisplatin-related cytotoxicity values found extreme heterogeneity in reported IC₅₀ values across different studies for the same cell lines, emphasizing the importance of consistent experimental conditions.[2]
Mechanisms of Action: A Known vs. an Unknown
Cisplatin: A DNA-Targeting Agent
Cisplatin's primary mechanism of action involves its entry into the cell, where it undergoes aquation, forming a reactive species that binds to the N7 position of purine (B94841) bases in DNA.[3][4] This binding leads to the formation of DNA adducts, primarily 1,2-intrastrand crosslinks, which distort the DNA double helix.[3][4] This DNA damage disrupts replication and transcription, triggering a cellular damage response. If the damage is too severe for repair mechanisms to handle, the cell is driven into apoptosis (programmed cell death).[5][6]
Potassium Tetranitroplatinate(II): An Uncharted Territory
Currently, there is no available scientific literature describing the mechanism of action of potassium tetranitroplatinate(II) in a biological context. Its cytotoxic properties, if any, and the cellular pathways it might affect remain to be investigated.
Experimental Protocols
To facilitate future research into the cytotoxic potential of potassium tetranitroplatinate(II), this section details the standard experimental protocols used to assess the cytotoxicity of platinum-based compounds like cisplatin.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., potassium tetranitroplatinate(II)) and a positive control (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
While cisplatin remains a cornerstone of cancer chemotherapy with a well-elucidated cytotoxic profile, the biological activity of many other platinum compounds, such as potassium tetranitroplatinate(II), is largely unknown. The lack of cytotoxicity data for potassium tetranitroplatinate(II) underscores a clear opportunity for further research. Investigating the potential anticancer effects of this and other understudied platinum complexes could lead to the discovery of novel therapeutic agents with improved efficacy or reduced side effects compared to existing treatments. The experimental protocols detailed in this guide provide a clear roadmap for initiating such investigations.
References
- 1. obstetricsandgynaecologyforum.com [obstetricsandgynaecologyforum.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. 4.3. Assessment for the Cytotoxicity of Cisplatin [bio-protocol.org]
- 6. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity [mdpi.com]
A Comparative Guide to the Analytical Validation of Amoxicillin Determination: Evaluating a Spectrophotometric Method as an Alternative to K₂[Pt(NO₂)₄] Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the quantification of amoxicillin (B794), a widely used antibiotic. While potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) is a versatile reagent in analytical chemistry, its specific application in the routine analysis of pharmaceuticals like amoxicillin is not extensively documented in publicly available literature.[1] Therefore, this document focuses on a well-established and validated alternative: a simple UV-Vis spectrophotometric method for amoxicillin determination. The principles of validation and the experimental data presented for this alternative method offer a robust framework for researchers and drug development professionals to assess analytical procedures for pharmaceutical quality control.
Overview of K₂[Pt(NO₂)₄] in Analytical Chemistry
Potassium tetranitroplatinate(II) is a platinum complex recognized for its utility in various chemical applications.[1] In analytical chemistry, its ability to form stable complexes is leveraged for the detection and quantification of various ions and molecules.[1] It serves as a reagent in the synthesis of other platinum complexes and has applications in materials science for the development of conductive polymers and nanomaterials.[1] While its use in detecting platinum in environmental samples has been noted, specific, validated methods for the quantification of pharmaceutical compounds like amoxicillin using K₂[Pt(NO₂)₄] are not readily found in scientific literature.
A Validated Alternative: UV-Vis Spectrophotometry for Amoxicillin Quantification
A widely accepted and validated method for the determination of amoxicillin in pharmaceutical dosage forms is UV-Vis spectrophotometry. This technique is favored for its simplicity, cost-effectiveness, and rapid analysis time. A common approach involves the direct measurement of amoxicillin's absorbance in a suitable solvent at its wavelength of maximum absorption (λmax).
Data Presentation: Validation Parameters of a UV-Vis Spectrophotometric Method for Amoxicillin
The following table summarizes the key validation parameters for a typical UV-Vis spectrophotometric method for the determination of amoxicillin in pharmaceutical dosage forms, as established in a representative study.
| Validation Parameter | Result | Specification |
| Linearity | ||
| Concentration Range | 1.0 - 15.0 µg/mL | - |
| Correlation Coefficient (r²) | 0.9994 | r² ≥ 0.999 |
| Sensitivity | ||
| Limit of Detection (LOD) | 0.56 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 1.72 µg/mL | Reportable |
| Precision | ||
| Intraday Precision (%RSD) | < 2% | %RSD ≤ 2% |
| Interday Precision (%RSD) | < 2% | %RSD ≤ 2% |
| Accuracy | ||
| Recovery | 94.15% - 108% | 98% - 102% |
| Specificity | No interference from common excipients | Method is specific |
Data adapted from a study on the development and validation of a simple UV-Vis spectrophotometric method for the quantitative determination of amoxicillin.
Experimental Protocols
Detailed Methodology for the UV-Vis Spectrophotometric Determination of Amoxicillin
This protocol outlines the steps for the quantification of amoxicillin in a pharmaceutical formulation using a validated UV-Vis spectrophotometric method.
1. Materials and Reagents:
-
Amoxicillin reference standard
-
Amoxicillin tablets or capsules
-
0.1 N Hydrochloric Acid (HCl)
-
Distilled water
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Whatman filter paper No. 41
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of amoxicillin reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 N HCl.
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1.0 to 15.0 µg/mL by appropriate dilution with 0.1 N HCl.
4. Preparation of Sample Solution:
-
Take a representative sample of the pharmaceutical dosage form (e.g., powder from 20 tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of amoxicillin.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with 0.1 N HCl and mix well.
-
Filter the solution through Whatman No. 41 filter paper.
-
Further dilute the filtrate with 0.1 N HCl to obtain a theoretical concentration within the linear range of the method.
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan from 200 to 400 nm to determine the λmax of amoxicillin in 0.1 N HCl (typically around 228-230 nm).[2]
-
Measure the absorbance of the working standard solutions and the sample solution at the determined λmax against a 0.1 N HCl blank.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.
-
Determine the concentration of amoxicillin in the sample solution from the calibration curve using the measured absorbance.
-
Calculate the amount of amoxicillin in the pharmaceutical dosage form.
Mandatory Visualizations
The following diagrams illustrate the key workflows involved in the analytical process.
Caption: Experimental workflow for amoxicillin determination.
Caption: General analytical method validation workflow.
References
K2[Pt(NO2)4]: A Superior Platinum Salt for Specialized Applications in Research and Drug Development
For researchers and scientists engaged in catalysis, materials science, and drug development, the choice of a platinum salt precursor is a critical decision that can significantly impact experimental outcomes. While potassium tetrachloroplatinate(II) (K2[PtCl4]) and cisplatin (B142131) are workhorse reagents, potassium tetranitroplatinate(II) (K2[Pt(NO2)4]) offers distinct advantages in specific applications, primarily owing to the unique reactivity of the nitrito (–NO2) ligand compared to the chloro (–Cl) ligand.
This guide provides an objective comparison of K2[Pt(NO2)4] with other common platinum salts, supported by experimental insights into its performance as a precursor for anticancer agents and platinum nanoparticles.
Enhanced Reactivity and Synthetic Control
The primary advantage of K2[Pt(NO2)4] lies in the nuanced reactivity of the nitrito ligand. In square planar Pt(II) complexes, the rate and stereochemical outcome of ligand substitution reactions are governed by the "trans effect," where the ligand trans (opposite) to the leaving group influences the rate of its substitution. The nitrito ligand exhibits a different trans effect compared to the chloro ligand, allowing for alternative synthetic pathways and the potential for higher yields and stereoselectivity in the synthesis of complex platinum compounds.
While direct comparative kinetic studies are not extensively documented in publicly available literature, the principles of coordination chemistry suggest that the weaker Pt-NO2 bond, compared to the Pt-Cl bond, can be advantageous in reactions where facile ligand displacement is desired. This can lead to milder reaction conditions and potentially fewer side products.
Application in Anticancer Drug Synthesis
The synthesis of platinum-based anticancer drugs, such as cisplatin and its analogues, traditionally utilizes K2[PtCl4] as a starting material. However, the use of K2[Pt(NO2)4] presents an alternative route that can influence the product distribution and yield.
Precursor for Platinum Nanoparticle Synthesis
The choice of the platinum precursor significantly influences the size, shape, and catalytic activity of the resulting platinum nanoparticles (PtNPs). The reduction of the platinum salt to metallic platinum (Pt(0)) is the foundational step in PtNP synthesis. The nature of the ligands in the precursor complex can affect the reduction kinetics and the subsequent nucleation and growth of the nanoparticles.
While many studies on PtNP synthesis utilize chloro-complexes like H2PtCl6 or K2[PtCl4], the use of K2[Pt(NO2)4] can offer advantages in controlling the nanoparticle morphology. The nitrito ligands can act as temporary stabilizing agents during the initial stages of particle formation, influencing the final particle size and distribution. Although comprehensive comparative studies are needed, the different coordination environment provided by the nitrito ligands offers a valuable parameter for tuning the properties of PtNPs for specific catalytic applications.
Comparative Data Summary
A direct quantitative comparison of K2[Pt(NO2)4] with other platinum salts across various applications is not extensively consolidated in existing literature. The following table summarizes the key properties based on available information and chemical principles.
| Property | K2[Pt(NO2)4] | K2[PtCl4] | Cisplatin |
| Molecular Formula | K2[Pt(NO2)4] | K2[PtCl4] | cis-[Pt(NH3)2Cl2] |
| Molecular Weight | 457.30 g/mol | 415.09 g/mol | 300.05 g/mol |
| Appearance | White to yellowish crystalline powder | Reddish-orange crystalline solid | Yellow to orange crystalline powder |
| Solubility in Water | Soluble | Soluble | Sparingly soluble |
| Key Application Areas | Precursor for specialized platinum complexes, potential in drug synthesis and nanoparticle catalysis | Common precursor for platinum complexes, including anticancer drugs and catalysts | Anticancer drug |
| Reactivity Advantage | Facile ligand substitution due to the nature of the nitrito ligand. Offers different stereochemical control due to its unique trans effect. | Well-established reactivity, widely used in various synthetic procedures. | The platinum-ammonia bonds are relatively inert, while the chloro ligands are labile in biological environments. |
Experimental Protocols
Protocol: Comparative Synthesis of a Cisplatin Analogue
Objective: To compare the reaction yield and purity of a cis-[Pt(NH3)2(L)2] complex when synthesized from K2[Pt(NO2)4] versus K2[PtCl4].
Materials:
-
Potassium tetranitroplatinate(II) (K2[Pt(NO2)4])
-
Potassium tetrachloroplatinate(II) (K2[PtCl4])
-
Ammonia (B1221849) solution (NH3)
-
Ligand 'L' (e.g., a monodentate amine or other suitable ligand)
-
Potassium iodide (KI)
-
Solvents (e.g., water, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., filtration, recrystallization)
-
Analytical instruments (e.g., NMR, HPLC, elemental analysis)
Methodology:
Route A: Starting from K2[Pt(NO2)4]
-
Dissolve a known amount of K2[Pt(NO2)4] in water.
-
Add a stoichiometric amount of ammonia solution and stir at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion of the first substitution, add the ligand 'L' and continue the reaction.
-
Isolate the crude product by filtration or solvent evaporation.
-
Purify the product by recrystallization.
-
Characterize the final product and determine the yield and purity.
Route B: Starting from K2[PtCl4]
-
Follow a well-established procedure for the synthesis of the target complex starting from K2[PtCl4]. This typically involves the initial formation of K2[PtI4] by reacting K2[PtCl4] with KI, followed by the sequential addition of ammonia and the ligand 'L'.
-
Isolate, purify, and characterize the final product in the same manner as Route A.
Data Analysis:
-
Compare the isolated yields of the target complex from both routes.
-
Analyze the purity of the products using HPLC and NMR to identify and quantify any isomers or byproducts.
-
Evaluate the reaction times and conditions required for each route.
Visualizing Reaction Pathways
The synthesis of platinum complexes involves a series of ligand substitution steps. The following diagrams, generated using the DOT language, illustrate the conceptual workflow for synthesizing a mixed-ligand platinum complex from both K2[PtCl4] and K2[Pt(NO2)4].
Comparative Analysis of the Cross-Reactivity Potential of Potassium Tetranitroplatinate(II)
For Immediate Release
This guide provides a comparative analysis of the allergenic potential and cross-reactivity of potassium tetranitroplatinate(II) against other platinum salts. The information is intended for researchers, scientists, and drug development professionals working with platinum compounds.
Executive Summary
Potassium tetranitroplatinate(II) is a platinum complex featuring nitro ligands, distinguishing it from the well-documented allergenic halogenated platinum salts such as potassium tetrachloroplatinate(II). Historical assessments have classified potassium tetranitroplatinate(II) as non-allergenic, based on the understanding that non-halogenated complexes are less likely to form sensitizing antigens by reacting with proteins.[1] However, recent in vitro studies on peptide reactivity suggest a high potential for covalent modification of proteins, a key event in sensitization. This guide summarizes the available, albeit conflicting, data and provides detailed experimental protocols for key assays used in assessing platinum salt sensitivity.
Data on Allergenic Potential
Direct quantitative data on the immunological cross-reactivity of potassium tetranitroplatinate(II) from conventional immunoassays or cellular assays is not available in the current body of scientific literature. The primary information comes from broader toxicity assessments and in vitro reactivity assays.
| Compound | Ligands | Allergenicity Classification (IPCS, 1991)[1] | Peptide Reactivity (DPRA, 2019)[2] |
| Potassium Tetranitroplatinate(II) | Nitro | Non-allergenic | Highly Reactive EC15 (Cysteine Peptide): 1.40 µMEC15 (Lysine Peptide): 932 µM |
| Potassium Tetrachloroplatinate(II) | Chloro | Allergenic | Moderately Reactive EC15 (Cysteine Peptide): 13.7 µMEC15 (Lysine Peptide): 5840 µM |
| Potassium Hexachloroplatinate(IV) | Chloro | Allergenic | Highly Reactive EC15 (Cysteine Peptide): 1.39 µMEC15 (Lysine Peptide): 1420 µM |
EC15: The effective concentration of the platinum salt that causes a 15% depletion of the peptide.
Interpretation of Conflicting Data
The 1991 report by the International Programme on Chemical Safety (IPCS) suggests that the absence of halogen ligands in potassium tetranitroplatinate(II) prevents it from forming the necessary protein adducts to become an allergen.[1] This is in stark contrast to the high reactivity observed in the 2019 Direct Peptide Reactivity Assay (DPRA), which measures the potential of a substance to act as a skin sensitizer (B1316253) by assessing its reactivity with synthetic peptides containing cysteine and lysine (B10760008).[2] The high reactivity of potassium tetranitroplatinate(II) in the DPRA, comparable to the known sensitizer potassium hexachloroplatinate(IV), suggests a significant potential for protein binding.[2]
This discrepancy may be explained by different mechanisms of sensitization. The IgE-mediated respiratory allergy typical of halogenated platinum salts may have different structural requirements for antigen formation than the mechanisms of skin sensitization predicted by the DPRA. Further research using immunological methods is required to resolve this conflict and definitively characterize the allergenic potential of potassium tetranitroplatinate(II).
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in vitro method used to predict the skin sensitization potential of chemicals.
Principle: The assay quantifies the depletion of synthetic peptides containing either cysteine or lysine following incubation with a test chemical. The depletion is measured by HPLC with UV detection.
Methodology:
-
Peptide Solutions: Prepare solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in a suitable buffer (e.g., phosphate (B84403) buffer for cysteine, ammonium (B1175870) acetate (B1210297) buffer for lysine).
-
Test Chemical Preparation: Prepare a stock solution of the platinum salt in an appropriate solvent (e.g., water, DMSO). Generate a series of dilutions.
-
Incubation: Mix the test chemical dilutions with the peptide solutions and incubate for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
Analysis: Following incubation, quench any unreacted chemical. Analyze the concentration of the remaining peptide in each sample using reverse-phase HPLC with UV detection.
-
Data Analysis: Calculate the percentage of peptide depletion for each concentration of the test chemical relative to a solvent control. Determine the EC15 value (the concentration at which a 15% depletion is observed).
Radioallergosorbent Test (RAST) for Platinum Salt Sensitivity
RAST is an immunoassay used to detect specific IgE antibodies in a patient's serum.
Principle: A solid phase is coated with a platinum-protein conjugate (the allergen). The patient's serum is added, and if specific IgE antibodies are present, they will bind to the immobilized allergen. Radiolabeled anti-IgE antibodies are then added to detect the bound patient IgE.
Methodology:
-
Antigen Preparation: Covalently couple a platinum salt (e.g., ammonium tetrachloroplatinite) to a protein carrier such as human serum albumin (HSA). This conjugate is then bound to a solid support (e.g., Sepharose beads).
-
Binding of Specific IgE: Incubate the antigen-coated solid phase with patient serum.
-
Washing: Wash the solid phase to remove unbound serum components.
-
Detection: Add a radiolabeled anti-human IgE antibody and incubate.
-
Washing: Wash the solid phase to remove unbound anti-IgE.
-
Measurement: Measure the radioactivity of the solid phase using a gamma counter. The amount of radioactivity is proportional to the concentration of specific IgE in the serum.
Visualizations
Caption: Contrasting pathways of allergen formation and in vitro reactivity.
Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).
References
A Comparative Guide to the Catalytic Performance of Platinum-Based Catalysts in Benzyl Alcohol Oxidation
An objective analysis of platinum-based catalysts, with potassium tetranitroplatinate(II) (K₂[Pt(NO₂)]) as a potential precursor, benchmarked against other platinum and ruthenium catalysts for the selective oxidation of benzyl (B1604629) alcohol.
Data Presentation: Performance in Benzyl Alcohol Oxidation
The catalytic performance of heterogeneous catalysts is critically influenced by the choice of metal, support, and reaction conditions. The following tables summarize key performance indicators for platinum and ruthenium catalysts in the aerobic oxidation of benzyl alcohol.
Table 1: Comparison of Platinum-Based Catalysts
| Catalyst | Support | Conversion (%) | Selectivity to Benzaldehyde (B42025) (%) | Turnover Frequency (TOF) (h⁻¹) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Reference |
| Pt | γ-Al₂O₃ | - | >98 (at <40% conversion) | 9 ± 4 | 90 | 5 (Air) | - | [2] |
| Pt | TiO₂ (P25) | - | >98 (at <40% conversion) | 26 ± 5 | 90 | 5 (Air) | - | [2] |
| Pt@CHs | Carbon Hybrids | 99 | - | - | 80 | O₂ stream | 3 | [3][4][5][6] |
| Pt/rGO | Reduced Graphene Oxide | ~95 | ~98 | - | 80 | - | - | [7] |
| Pt black/SiO₂ | Silicon Dioxide | 95-98 | 99 | - | - | - | >120 | [8][9] |
Table 2: Comparison of Ruthenium-Based Catalysts
| Catalyst | Support | Conversion (%) | Selectivity to Benzaldehyde (%) | Temperature (°C) | Oxidant | Reaction Time (h) | Reference |
| Ru(0) | Al₂O₃ | 62 | 100 | 90 | Air | - | [10][11] |
| 1% Ru | TiO₂ | 10 | 98 | - | - | - | [12] |
| RuCpCl(PPh₃)₂ | - | 71 | - | - | O₂ | 48 | [13] |
Experimental Protocols
A standardized experimental protocol is crucial for the reproducible assessment of catalyst performance. Below is a typical methodology for the selective oxidation of benzyl alcohol using a supported platinum catalyst.
Catalyst Preparation (Impregnation Method):
-
The support material (e.g., γ-Al₂O₃, TiO₂) is dried under vacuum to remove adsorbed water.
-
A solution of a platinum precursor, such as H₂PtCl₆ or potentially K₂[Pt(NO₂)]₄, is prepared in a suitable solvent (e.g., deionized water, acetone).
-
The support is impregnated with the platinum precursor solution using the incipient wetness technique.
-
The impregnated material is dried, typically at 100-120°C, to remove the solvent.
-
The dried catalyst is then calcined in air at a high temperature (e.g., 300-500°C) to decompose the precursor and form platinum oxide species.
-
Finally, the catalyst is reduced in a stream of hydrogen at an elevated temperature (e.g., 200-400°C) to obtain metallic platinum nanoparticles on the support.
Catalytic Oxidation of Benzyl Alcohol:
-
A known amount of the prepared catalyst (e.g., 0.5 g) is placed in a high-pressure batch reactor.
-
A solution of benzyl alcohol in a solvent (e.g., 70 mL of a 7 mole-% solution in water) is added to the reactor.[2]
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature (e.g., 90°C) with stirring (e.g., 850 rpm).[2]
-
Once the temperature is stabilized, the reactor is pressurized with an oxidant, typically air or pure oxygen, to the desired pressure (e.g., 5 bar).[2]
-
A continuous flow of the oxidant (e.g., 100 mL/min of air) may be passed through the reactor.[2]
-
Liquid samples are taken at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde and other products.
Visualizations
Catalytic Cycle for Aerobic Oxidation of Benzyl Alcohol
The following diagram illustrates a plausible catalytic cycle for the aerobic oxidation of benzyl alcohol over a platinum surface.
Caption: Generalized catalytic cycle for the aerobic oxidation of benzyl alcohol.
Experimental Workflow for Catalyst Performance Benchmarking
This diagram outlines the logical flow of experiments for comparing the catalytic performance of different materials.
Caption: Workflow for benchmarking catalyst performance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere [acikerisim.duzce.edu.tr]
- 5. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pt-Catalyzed selective oxidation of alcohols to aldehydes with hydrogen peroxide using continuous flow reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Platinum and Palladium Catalysts in Key Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the catalytic efficacy of platinum- and palladium-based systems, with supporting experimental data and protocols.
In the landscape of modern catalysis, both platinum and palladium compounds are cornerstones, driving a vast array of chemical transformations crucial for industrial processes and the synthesis of fine chemicals and pharmaceuticals. While palladium catalysts have become nearly synonymous with cross-coupling reactions, platinum-based systems offer a compelling, albeit different, catalytic profile. This guide provides a comparative analysis of the efficacy of catalysts derived from simple platinum salts, exemplified by precursors like potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) and its more commonly studied analogue potassium tetrachloroplatinate(II) (K₂[PtCl₄]), against the widely used palladium catalysts.
Due to a scarcity of direct catalytic data for K₂[Pt(NO₂)₄], this guide utilizes experimental findings from catalysts prepared from the closely related and well-documented precursor, K₂[PtCl₄], to draw meaningful comparisons with palladium-based systems. The analysis focuses on three pivotal catalytic reactions: Carbon Monoxide (CO) Oxidation, Hydrogenation of Nitroarenes, and the Suzuki-Miyaura Cross-Coupling reaction.
I. CO Oxidation
The catalytic oxidation of carbon monoxide is a critical reaction for pollution control and gas purification. Both platinum and palladium are highly effective catalysts for this transformation, with their performance being heavily influenced by the support material and reaction conditions.
Data Presentation: CO Oxidation
| Catalyst System | Support | Temperature (°C) | Turnover Frequency (TOF) (s⁻¹) | Apparent Activation Energy (Ea) (kJ/mol) | Reference |
| Platinum | FeOₓ | 27 | 0.151 | 30 | [1][2] |
| Al₂O₃ | 27 | - | 115 | [1][2] | |
| Palladium | FeOₓ | 27 | - | 34 | [1][2] |
| Al₂O₃ | 27 | - | 71 | [1][2] | |
| TiO₂ (1 nm NPs) | 85 | 0.140 | 76 | [3] | |
| TiO₂ (3 nm NPs) | 85 | 0.022 | 58 | [3] |
Experimental Protocol: CO Oxidation over Supported Platinum/Palladium Catalysts
A typical experimental setup for evaluating CO oxidation activity involves a fixed-bed flow reactor.
-
Catalyst Preparation: Supported platinum and palladium catalysts are prepared by impregnation of a high-surface-area support (e.g., FeOₓ, Al₂O₃, TiO₂) with a solution of a metal precursor salt (e.g., H₂PtCl₆ or Pd(NO₃)₂). The impregnated support is then dried, calcined in air at high temperature (e.g., 500 °C), and subsequently reduced in a hydrogen flow at a similar temperature.[2]
-
Reaction Setup: A packed bed of the catalyst is placed within a quartz tube reactor. The reactor is heated to the desired temperature, and a feed gas mixture of CO, O₂, and an inert gas (e.g., He or N₂) is passed through the catalyst bed.
-
Analysis: The composition of the effluent gas is analyzed using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a mass spectrometer to determine the conversion of CO to CO₂.
-
Kinetic Measurements: Turnover frequencies (TOF) are calculated by normalizing the reaction rate to the number of active sites, which can be determined by techniques such as CO chemisorption. Apparent activation energies are derived from the reaction rates measured at different temperatures.[3]
Logical Relationship: CO Oxidation Mechanism
Caption: Generalized Langmuir-Hinshelwood mechanism for CO oxidation on Pt and Pd surfaces.
II. Hydrogenation of Nitroarenes
The selective hydrogenation of nitroarenes to anilines is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. Both platinum and palladium catalysts are highly effective for this reaction, often exhibiting different selectivity profiles.
Data Presentation: Hydrogenation of Nitrobenzene (B124822)
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Aniline (B41778) Selectivity (%) | Reference |
| Platinum | Carbon Nanotubes | Ambient | 1 | 3 | >99 | ~100 | [4] |
| Carbon | Ambient | - | - | High | >80 (in scCO₂) | [5] | |
| TiO₂ | 70 | 8.2 | - | 98.2 | 60 (m-dinitrobenzene) | [6] | |
| Palladium | Carbon | 25 | 1 | - | >99 | >99 | [7] |
| MnFe₂O₄ | 50 | 20 | - | >99 | >96 | [8] | |
| Al₂O₃ | 100-180 | 10-40 | - | High | High | [9] |
Experimental Protocol: Hydrogenation of Nitrobenzene
The liquid-phase hydrogenation of nitrobenzene is typically carried out in a batch reactor.
-
Catalyst Preparation: Supported catalysts (e.g., Pd/C, Pt/CNTs) are either commercially available or prepared by impregnation of the support with a metal precursor solution followed by reduction.
-
Reaction Setup: A high-pressure autoclave is charged with the catalyst, the nitrobenzene substrate, and a solvent (e.g., ethanol (B145695), methanol).[9][10]
-
Reaction Execution: The reactor is sealed, purged with an inert gas (e.g., argon or nitrogen), and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously for a specified duration.[10]
-
Work-up and Analysis: After cooling and depressurizing the reactor, the catalyst is removed by filtration (e.g., through Celite).[10] The filtrate is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity towards aniline and other potential by-products.
Workflow Diagram: Catalytic Hydrogenation
Caption: A generalized experimental workflow for catalytic hydrogenation of nitroarenes.
III. Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. While palladium catalysts are the industry standard, platinum complexes have also been shown to catalyze this transformation, albeit generally with lower efficiency.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Platinum | Aryl Bromides | Arylboronic Acids | - | - | 60 | - | Moderate to Good | [11] |
| Palladium | 2-Bromotoluene | Phenylboronic Acid | KOH | 2-propanol | 40 | 2 | 89 | [1] |
| Aryl Bromide | Phenylboronic Acid | K₂CO₃ | EtOH/H₂O | 40 | 2 | High | [12] | |
| 4-Iodotoluene | Phenylboronic Acid | K-t-BuO | - | 50 | 24 | ~95 | [13] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for a palladium-catalyzed Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: An oven-dried flask is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a base (e.g., K₂CO₃, KOH, K-t-BuO, 2-3 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, [dmiop]₂[PdCl₄], 0.5-2 mol%).[1][14]
-
Solvent and Degassing: A solvent (e.g., a mixture of ethanol and water, 2-propanol, or an organic solvent with a phase-transfer catalyst) is added. The reaction mixture is often degassed by bubbling with an inert gas like argon for a period to remove oxygen, which can deactivate the catalyst.
-
Reaction Execution: The mixture is heated to the desired temperature (e.g., 40-80 °C) and stirred for the required time (typically a few hours).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.[14]
Signaling Pathway Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
This comparative guide illustrates that while palladium catalysts are often the preferred choice for their high efficiency and broad applicability, especially in cross-coupling reactions, platinum-based catalysts also demonstrate significant activity in key transformations like CO oxidation and hydrogenation. The choice between a platinum or palladium catalyst will ultimately depend on the specific reaction, desired selectivity, and economic considerations. For CO oxidation, both metals show high activity, with the support playing a crucial role in modulating their performance. In the hydrogenation of nitroarenes, both platinum and palladium catalysts can achieve high conversions and selectivities. For Suzuki-Miyaura coupling, palladium catalysts are generally more active and versatile, though platinum catalysts can be effective under certain conditions. Further research into platinum-based catalytic systems could unveil new applications and potentially provide more cost-effective and selective alternatives to palladium in various chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. ionike.com [ionike.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
A Comparative Guide to Verifying the Purity of Synthesized Potassium Tetranitroplatinate(II)
This guide provides a comprehensive overview of analytical methodologies for verifying the purity of synthesized potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]). It is designed for researchers, scientists, and professionals in drug development and materials science who require high-purity platinum complexes. The guide compares various analytical techniques, presenting their underlying principles, and offers detailed experimental protocols. For context, the analytical approach is compared with that for a well-established platinum(II) complex, cisplatin, to highlight methodological parallels and distinctions.
Introduction to Purity Analysis of Platinum Complexes
Potassium tetranitroplatinate(II) is a key precursor in the synthesis of various platinum-based catalysts, advanced materials, and therapeutic agents.[1] Its purity is critical, as contaminants can significantly alter the material's properties and reactivity. Unlike therapeutic agents such as cisplatin, where impurities can affect toxicity and efficacy, the purity of K₂[Pt(NO₂)₄] is paramount for ensuring predictable stoichiometry and performance in subsequent synthetic applications.
The verification of purity for coordination complexes like potassium tetranitroplatinate(II) involves a multi-technique approach to confirm elemental composition, molecular structure, and the absence of contaminants. Common impurities may include starting materials, reaction byproducts, or solvates.
Comparative Purity Data
The following table summarizes the key parameters for assessing the purity of potassium tetranitroplatinate(II) and provides a comparison with cisplatin.
| Parameter | Potassium Tetranitroplatinate(II) | Cisplatin (cis-[Pt(NH₃)₂Cl₂]) | Method of Determination |
| Theoretical Platinum (Pt) % | 42.70%[2] | 65.01% | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), Gravimetric Analysis |
| Purity Assay | ≥98% to 99.99%[1][2][3] | Typically >99% | Elemental Analysis (C,H,N), HPLC, Titration |
| Appearance | Bright yellow powder[1][4] | Yellow to orange crystalline powder | Visual Inspection, Microscopy |
| Moisture Content | Typically ≤0.5%[5] | Variable, often specified | Karl Fischer Titration, Thermogravimetric Analysis (TGA) |
| Total Impurities | Can be as low as < 100 ppm[2] | Specified by pharmacopeias | ICP-MS (for elemental impurities), HPLC |
| Key Spectroscopic Data | Characteristic IR bands for nitro ligands | Characteristic IR and Far-IR bands for Pt-NH₃ and Pt-Cl bonds[6] | FTIR, Raman Spectroscopy |
| Structural Confirmation | X-ray Diffraction (XRD) | X-ray Diffraction (XRD)[6][7] | Single-Crystal or Powder XRD |
Experimental Protocols for Purity Verification
Detailed methodologies for the essential analytical techniques are provided below.
This method provides an accurate quantification of the platinum content in the synthesized salt.
Protocol:
-
Standard Preparation: Prepare a series of platinum standard solutions (e.g., 0, 1, 5, 10, 20 ppm) by diluting a certified platinum standard with 2% nitric acid.
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized potassium tetranitroplatinate(II) into a digestion vessel.
-
Digestion: Add 10 mL of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). Heat the mixture under reflux until the sample is completely dissolved and the solution is clear.
-
Dilution: Cool the digested solution and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water. Perform a further serial dilution as necessary to bring the concentration within the range of the calibration standards.
-
Analysis: Aspirate the standards and the sample solution into the ICP-OES instrument. Measure the emission intensity at a characteristic platinum wavelength (e.g., 265.945 nm).
-
Calculation: Construct a calibration curve from the standards. Determine the platinum concentration in the sample solution and calculate the weight percentage of platinum in the original solid sample.
Elemental analysis for nitrogen is crucial to confirm the stoichiometry of the four nitro ligands.
Protocol:
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analyze the sample using a CHN elemental analyzer.
-
The instrument combusts the sample, reduces the nitrogen oxides to N₂, and detects the N₂ gas using a thermal conductivity detector.
-
Compare the experimental percentage of nitrogen with the theoretical value (12.25% for K₂[Pt(NO₂)₄]).
FTIR spectroscopy is used to identify the characteristic vibrational modes of the nitro (NO₂) ligands and to ensure the absence of other functional groups that would indicate impurities.
Protocol:
-
Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-O stretching vibrations of the coordinated nitro group.
PXRD is a powerful tool to confirm the crystalline phase of the synthesized product and identify any crystalline impurities.
Protocol:
-
Grind the synthesized potassium tetranitroplatinate(II) into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a powder diffractometer with Cu Kα radiation.
-
Compare the obtained diffractogram with a reference pattern from a crystallographic database or a previously certified standard. The presence of unexpected peaks indicates crystalline impurities.
Workflow for Synthesis and Purity Verification
The following diagrams illustrate the logical flow from synthesis to final purity assessment.
Caption: Synthesis and purification workflow for K₂[Pt(NO₂)₄].
References
- 1. chemimpex.com [chemimpex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Buy Chemical Compounds Powder and Chemicals, Chemical: Potassium Tetranitritoplatinate (II), Purity: 99.9%, Weight: 0.177 oz. / 5.00 g | Surepure Chemetals [surepure.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. POTASSIUM TETRANITROPLATINATE(II), CasNo.13815-39-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Platinum(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of platinum(II) complexes is a critical parameter influencing their synthesis, purification, storage, and biological activity. This guide provides a comparative thermal analysis of different platinum(II) complexes, supported by experimental data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).
Comparative Thermal Decomposition Data
The thermal behavior of platinum(II) complexes is largely dictated by the nature of their coordinated ligands. Below is a summary of thermal decomposition data for various platinum(II) complexes, highlighting key decomposition temperatures and weight loss events.
| Complex | Technique(s) | Key Thermal Events | Observations | Reference(s) |
| Cisplatin (cis-[Pt(NH₃)₂Cl₂]) | TGA | Initial decomposition at relatively low temperatures. | One of the most widely used anticancer drugs.[1] | [1] |
| Carboplatin ([Pt(NH₃)₂(CBDCA)]) | TGA | Generally more thermally stable than cisplatin. | A second-generation platinum anticancer drug with a different toxicity profile.[1] | [1] |
| Oxaliplatin (B1677828) ([Pt(ox)(DACH)]) | TGA | Commercially available anticancer drug.[1] | The stability of oxaliplatin in aqueous solutions has been studied under different conditions.[2] | [1][2] |
| [Pt(tsac)₂(dppm)] (tsac = thiosaccharinate, dppm = bis(diphenylphosphino)methane) | TGA/DTA | Melts at 261°C. Multistep decomposition between 270°C and 445°C. | Decomposition occurs in the molten phase.[3][4] | [3][4] |
| [Pt(tsac)₂(dppe)] (dppe = bis(diphenylphosphino)ethane) | TGA/DTA | Melts at 312°C. Slow weight loss starts at 303°C. | Exhibits higher thermal stability than the dppm analogue.[3][4] | [3][4] |
| [Pt(tsac)₂(dppp)] (dppp = bis(diphenylphosphino)propane) | TGA/DTA | Melts at 337°C. Slow weight loss starts at 327°C. | The number of carbon atoms in the diphosphine ligand plays a role in thermal stability.[4] | [4] |
| Pt(II) complexes with naphtoquinone-oximes | TG/DSC | Vigorous exothermic decomposition at ~350°C. | Complexation with platinum(II) considerably improves the thermal stability of the ligands.[5] | [5] |
| Platinum(IV) Precursors | TGA | cis-[PtCl₂(OH)₂(NH₃)₂] initial decomposition at 125°C (loss of hydroxyl ligands). Succinate ester derivative initial decomposition at 233°C. | Platinum(IV) compounds are generally more inert and less toxic than platinum(II) compounds and can be reduced to platinum(II) species in vivo.[1] | [1] |
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis techniques cited in this guide. Specific parameters may vary depending on the instrument and the nature of the complex being analyzed.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) measures the temperature difference between a sample and a reference material.[6] These techniques are often performed simultaneously (TGA-DTA).
Generalized Protocol:
-
Sample Preparation: A small amount of the platinum(II) complex (typically 5-15 mg) is accurately weighed and placed in an inert sample pan (e.g., aluminum or platinum).[1][4]
-
Instrumentation: The analysis is carried out using a simultaneous TG/DTA thermal analyzer.
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, typically 10 °C/min, is applied.[1][4]
-
Temperature Range: The sample is heated from room temperature to a final temperature, for instance, 600 °C, sufficient to induce complete decomposition.[4]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[1][4]
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows endothermic and exothermic events. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum mass loss rate.[3]
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is used to determine thermodynamic properties such as melting points, phase transitions, and enthalpies of reaction.[7]
Generalized Protocol:
-
Sample Preparation: A few milligrams of the platinum(II) complex are weighed into a DSC pan, which is then hermetically sealed.
-
Instrumentation: The analysis is performed using a differential scanning calorimeter.
-
Experimental Conditions:
-
Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).[6]
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Peaks in the thermogram correspond to thermal events such as melting (endothermic) or decomposition (exothermic). The area under a peak can be integrated to determine the enthalpy change of the process.
Visualizing Thermal Analysis Workflows
The following diagrams illustrate the typical workflow for thermal analysis of platinum(II) complexes and a generalized decomposition pathway.
Caption: A typical workflow for the thermal analysis of platinum(II) complexes.
Caption: A generalized stepwise thermal decomposition pathway for a platinum(II) complex.
Summary and Conclusion
The thermal analysis of platinum(II) complexes reveals that their stability is intricately linked to the nature of the coordinated ligands. For instance, platinum complexes with diphosphine ligands show that an increase in the carbon chain length of the ligand can lead to higher thermal stability.[4] Similarly, the chelation of ligands like thiosaccharinate and naphtoquinone-oximes can significantly enhance the thermal stability of the resulting platinum(II) complexes.[3][5] In the context of anticancer drugs, the thermal properties of cisplatin, carboplatin, and oxaliplatin are of significant interest for formulation and drug delivery applications.[1] The techniques of TGA, DTA, and DSC are indispensable tools for characterizing these properties, providing valuable insights for the design and development of new platinum-based therapeutic agents.[6][8]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
